1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[1-(3-chlorophenyl)pyrazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8(15)9-6-13-14(7-9)11-4-2-3-10(12)5-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSJNSCNNBHHQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586338 | |
| Record name | 1-[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925142-81-0 | |
| Record name | 1-[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone chemical properties
An In-depth Technical Guide to 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone: Properties, Synthesis, and Therapeutic Context
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's core chemical properties, outlines a robust synthetic strategy, and situates its relevance within the broader context of the diverse biological activities exhibited by pyrazole derivatives.
Core Molecular Identity and Physicochemical Properties
This compound belongs to the pyrazole class of heterocyclic compounds, which are five-membered rings containing two adjacent nitrogen atoms.[1][2] The structure is characterized by a 3-chlorophenyl group attached to the N1 position of the pyrazole ring and an acetyl group (ethanone) at the C4 position. This specific arrangement of substituents dictates its chemical reactivity and potential for biological interactions.
The fundamental properties of the compound are summarized below, providing a baseline for experimental design and application.
| Property | Value | Source |
| CAS Number | 925142-81-0 | [3][4][5] |
| Molecular Formula | C₁₁H₉ClN₂O | [3] |
| Molecular Weight | 220.65 g/mol | [3] |
| Physical Form | Solid | |
| SMILES String | O=C(C)C1=CN(C2=CC=CC(Cl)=C2)N=C1 | [3] |
| InChI Key | ZSSJNSCNNBHHQV-UHFFFAOYSA-N | |
| LogP | 2.89 | [4] |
Synthesis and Mechanistic Rationale
While specific synthesis data for this exact molecule is not detailed in the provided literature, a robust and logical synthetic route can be designed based on established pyrazole synthesis methodologies. The Knorr pyrazole synthesis and subsequent functionalization represent a common and effective approach. The rationale behind this multi-step process is to first construct the core pyrazole ring and then introduce the desired acetyl group.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from commercially available precursors: 3-chlorophenylhydrazine and a suitable three-carbon building block for the pyrazole ring, followed by acylation.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(3-Chlorophenyl)-1H-pyrazole
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chlorophenylhydrazine hydrochloride (1.0 eq) and ethanol (10 mL/g of hydrazine).
-
Addition of Reagents: Add 1,1,3,3-tetramethoxypropane (1.1 eq), a stable precursor to malondialdehyde, to the solution. Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).
-
Cyclization: Heat the reaction mixture to reflux (approx. 78°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.
-
Causality Insight: The acidic environment facilitates the condensation between the hydrazine and the in-situ generated malondialdehyde. The subsequent intramolecular cyclization and dehydration form the stable aromatic pyrazole ring.
-
-
Work-up and Isolation: After cooling to room temperature, neutralize the mixture with a saturated sodium bicarbonate solution. Extract the product into an organic solvent like ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(3-chlorophenyl)-1H-pyrazole intermediate.
Step 2: Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1-(3-chlorophenyl)-1H-pyrazole intermediate (1.0 eq) in a dry, non-polar solvent such as dichloromethane (DCM). Cool the flask to 0°C in an ice bath.
-
Friedel-Crafts Acylation: Add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, ensuring the temperature remains low. Stir for 15 minutes, then add acetyl chloride (1.1 eq) dropwise via a syringe.
-
Causality Insight: This is a classic Friedel-Crafts acylation. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C4 position is typically the most reactive site for such substitutions in N1-substituted pyrazoles. AlCl₃ acts as a Lewis acid to generate the highly electrophilic acylium ion from acetyl chloride.
-
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor by TLC for the disappearance of the starting material.
-
Quenching and Purification: Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl. This hydrolyzes the aluminum complexes. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Final Product: Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure this compound.
Analytical Characterization
Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound. While specific experimental data for this molecule is not available from the search results, the expected outcomes from standard analytical techniques can be predicted based on its structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals corresponding to the acetyl protons (a singlet around δ 2.5 ppm), the two pyrazole ring protons (two singlets between δ 7.5-8.5 ppm), and the four aromatic protons of the 3-chlorophenyl ring (multiplets in the δ 7.2-7.8 ppm region).
-
¹³C NMR Spectroscopy: The carbon NMR would reveal signals for the acetyl carbonyl carbon (~190 ppm), the methyl carbon (~25 ppm), and the various aromatic and heterocyclic carbons in the 110-150 ppm range.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone (C=O) stretch is expected around 1670-1690 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight (220.65 g/mol ), with a characteristic isotopic pattern ([M+2]⁺ peak at about one-third the intensity of the [M]⁺ peak) due to the presence of the chlorine atom.
Reactivity and Potential for Derivatization
The chemical structure of this compound offers several sites for further chemical modification, making it a valuable scaffold in drug discovery.
-
Ketone Group: The acetyl group is a versatile handle for reactions such as reduction to an alcohol, reductive amination to form amines, or condensation reactions (e.g., aldol or Claisen-Schmidt) to build more complex structures.
-
Pyrazole Ring: While the ring itself is aromatic and relatively stable, the C5 position could potentially be functionalized through lithiation followed by electrophilic quench.
-
Chlorophenyl Ring: The chlorine atom can be replaced or modified using advanced cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl, alkyl, or amino groups, allowing for extensive Structure-Activity Relationship (SAR) studies.[6][7]
Biological Context and Therapeutic Potential
Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for a wide spectrum of biological activities.[1] While the specific activity of the title compound is not widely reported, its structural class is associated with significant therapeutic potential.
Caption: Biological activities associated with the pyrazole core.
-
Anti-inflammatory Activity: Many pyrazole derivatives have been investigated for their anti-inflammatory effects, often linked to the inhibition of cyclooxygenase (COX) enzymes.[2] The substitution pattern on the N-phenyl ring is crucial for this activity.
-
Antimicrobial and Antifungal Activity: The pyrazole nucleus is a key component in various agents developed to combat bacterial and fungal infections.[1][8]
-
Anticancer Properties: Certain pyrazole-containing molecules have shown promise as anticancer agents by interfering with cell proliferation and signaling pathways.[1][9]
-
Antiparasitic Activity: Notably, 1-aryl-1H-pyrazole derivatives have been identified as promising candidates against parasites like Trypanosoma cruzi, with chloro-substituted compounds showing significant trypanocidal activity.[10]
The presence of the 3-chlorophenyl group on the title compound is particularly noteworthy, as halogen substituents are often incorporated into drug candidates to modulate lipophilicity, metabolic stability, and binding affinity to biological targets.[10]
Conclusion
This compound is a well-defined chemical entity with a clear synthetic pathway and significant potential as a building block for drug discovery. Its physicochemical properties are established, and its structure contains multiple functional handles for chemical diversification. Grounded in the rich therapeutic history of the pyrazole scaffold, this compound serves as a valuable starting point for developing novel agents targeting a range of diseases, from inflammatory disorders to infectious diseases and cancer. Further investigation into its specific biological profile is a logical and promising next step for any research program in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. Hit2Lead | this compound | CAS# 925142-81-0 | MFCD08691478 | BB-4010479 [hit2lead.com]
- 5. 1- 1-(3-Chlorophenyl)-1H-pyrazol-4-yl ethanone DiscoveryCPR 925142-81-0 [sigmaaldrich.com]
- 6. epubl.ktu.edu [epubl.ktu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1-[3,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone: A Privileged Scaffold for Drug Discovery
Introduction: The Pyrazole Nucleus as a Cornerstone in Medicinal Chemistry
The pyrazole ring system, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged structure" in the field of medicinal chemistry. This designation stems from its remarkable versatility as a scaffold in the design of a wide array of therapeutic agents. The unique electronic and steric properties of the pyrazole core allow for diverse substitutions, leading to compounds with a broad spectrum of biological activities. Numerous approved drugs, spanning indications from anti-inflammatory agents like celecoxib to anti-cancer and anti-obesity medications, feature this versatile heterocyclic motif.[1]
This technical guide focuses on a specific, yet largely unexplored, pyrazole derivative: 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone (CAS Number: 925142-81-0). While this compound itself does not have an extensive body of published biological data, its structural features—a 1-aryl-substituted pyrazole with an acetyl group at the 4-position—position it as a highly promising lead compound for drug discovery programs. The presence of the 3-chlorophenyl substituent is of particular interest, as halogenated phenyl rings are common in many active pharmaceutical ingredients, often enhancing binding affinity and modulating metabolic stability.
This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the compound's chemical identity, a plausible and detailed synthetic route with characterization data, and an in-depth exploration of its potential pharmacological activities based on the well-established biological profiles of structurally related pyrazole analogues. Furthermore, we will propose robust experimental workflows for the biological evaluation of this promising molecule.
Chemical Identity and Physicochemical Properties
A clear understanding of the fundamental properties of a compound is the first step in any research and development endeavor. The key identifiers and physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 925142-81-0 | [2] |
| Molecular Formula | C₁₁H₉ClN₂O | [2] |
| Molecular Weight | 220.65 g/mol | [2] |
| IUPAC Name | This compound | |
| SMILES String | O=C(C)C1=CN(C2=CC=CC(Cl)=C2)N=C1 | [2] |
| InChI Key | ZSSJNSCNNBHHQV-UHFFFAOYSA-N | |
| Physical Form | Solid | |
| Storage Class | 11 - Combustible Solids |
Synthesis and Characterization: A Proposed Route
While a specific, dedicated synthesis for this compound is not extensively documented in peer-reviewed literature, a highly plausible and efficient synthetic route can be devised based on established pyrazole synthesis methodologies. The Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich heterocycles, provides a reliable pathway to the key 4-formyl pyrazole intermediate.
Proposed Synthetic Pathway
The synthesis can be envisioned as a multi-step process starting from the reaction of 3-chlorophenylhydrazine with a suitable three-carbon synthon to form the pyrazole core, followed by functionalization at the 4-position. A common and effective strategy involves the Vilsmeier-Haack formylation of a 1-arylpyrazole, followed by reaction of the resulting aldehyde with an organometallic reagent to install the acetyl group.
References
An In-depth Technical Guide to the Hypothetical Mechanism of Action of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone as a p38 MAPK Inhibitor
DISCLAIMER: There is currently no publicly available scientific literature detailing the specific mechanism of action for 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone. This guide is a scientifically-informed, hypothetical exploration of a plausible mechanism based on the compound's structural features. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates, known to interact with a wide range of biological targets, including kinases.[1][2][3] This document will therefore propose and detail a potential mechanism of action—inhibition of p38 Mitogen-Activated Protein Kinase (MAPK)—and outline the rigorous experimental strategy required to validate this hypothesis.
Introduction: The Pyrazole Scaffold and a Plausible Kinase Target
The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its ability to form key hydrogen bond interactions with the hinge region of kinase enzymes, a critical component of their ATP-binding pocket.[3] Marketed drugs such as Celecoxib (a COX-2 inhibitor) and Ruxolitinib (a JAK inhibitor) feature this core structure, highlighting its therapeutic importance.[1][2]
Given the structural motifs of this compound—a substituted phenyl ring appended to a pyrazole core—we hypothesize a mechanism of action centered on the inhibition of a key signaling kinase. A prime candidate is the p38 Mitogen-Activated Protein Kinase (MAPK), a serine/threonine kinase central to the cellular response to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, making it a high-value target for therapeutic intervention.
This guide will proceed under the hypothesis that This compound (hereinafter referred to as "Compound-X") functions as a Type I ATP-competitive inhibitor of p38 MAPK . We will detail the in-silico, in-vitro, and cell-based experimental workflows required to rigorously test this hypothesis.
Part 1: In Silico Modeling and Initial Target Validation
The initial phase of investigation involves computational methods to predict the binding affinity and mode of Compound-X to the p38 MAPK active site. This provides a foundational, cost-effective rationale for proceeding with resource-intensive wet lab experiments.
Molecular Docking
Molecular docking simulations are performed to predict the preferred orientation of Compound-X when bound to the ATP-binding pocket of p38 MAPK. The primary objective is to determine if the compound can adopt a conformation that allows for favorable interactions with key residues.
Expected Outcome: A successful docking simulation would show the pyrazole core of Compound-X forming hydrogen bonds with the hinge region of p38 MAPK, specifically with the backbone amide of Met109 and the side chain of Gly110. The 3-chlorophenyl group would likely be oriented towards the hydrophobic pocket, while the ethanone moiety could form additional interactions.
Experimental Protocol: Molecular Docking of Compound-X into p38 MAPK
-
Preparation of the Receptor: Obtain the crystal structure of human p38 MAPK (e.g., PDB ID: 1A9U) from the Protein Data Bank. Remove water molecules, ligands, and any co-factors. Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH (7.4).
-
Preparation of the Ligand: Generate the 3D structure of Compound-X using a chemical drawing tool. Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Docking Simulation: Use molecular docking software (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined ATP-binding site of the receptor.
-
Analysis: Analyze the resulting poses based on their predicted binding energy (docking score). The top-scoring poses are visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
Part 2: In Vitro Biochemical Assays for Direct Target Engagement
Following promising in silico results, the next critical step is to confirm direct interaction and inhibition of the purified p38 MAPK enzyme in a controlled, cell-free environment.
Kinase Inhibition Assay
The primary biochemical assay measures the ability of Compound-X to inhibit the phosphorylation of a specific p38 substrate by the purified p38 MAPK enzyme. A common method is a luminescence-based kinase assay that quantifies the amount of ATP remaining after the kinase reaction.
Expected Outcome: A dose-dependent decrease in kinase activity with increasing concentrations of Compound-X. This data is used to calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound | Target | Hypothetical IC50 (nM) |
| Compound-X | p38α MAPK | 75 |
| BIRB 796 (Control) | p38α MAPK | 10 |
Experimental Protocol: Luminescence-Based Kinase Assay
-
Reagents: Recombinant human p38α MAPK enzyme, biotinylated substrate peptide (e.g., ATF2), ATP, kinase assay buffer, and a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Assay Plate Preparation: Serially dilute Compound-X in DMSO and add to a 384-well assay plate. Include controls: no enzyme (background), no inhibitor (100% activity), and a known p38 MAPK inhibitor (e.g., BIRB 796).
-
Kinase Reaction: Add the p38α MAPK enzyme and the substrate peptide to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and add the ATP detection reagent. This reagent lyses the reaction components and generates a luminescent signal proportional to the amount of remaining ATP.
-
Data Analysis: Measure luminescence using a plate reader. Convert the signal to percent inhibition relative to controls and plot the dose-response curve to determine the IC50 value.
Binding Affinity and Kinetics with Surface Plasmon Resonance (SPR)
To complement the IC50 data, SPR is used to measure the direct binding of Compound-X to p38 MAPK and determine the kinetics of the interaction (association rate, dissociation rate, and affinity).
Expected Outcome: Real-time sensorgram data showing concentration-dependent binding of Compound-X to the immobilized p38 MAPK protein. This allows for the calculation of the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD). A low KD value indicates high binding affinity.
| Parameter | Hypothetical Value |
| ka (1/Ms) | 1.5 x 10^5 |
| kd (1/s) | 1.0 x 10^-2 |
| KD (nM) | 67 |
Part 3: Cellular Mechanism of Action and Pathway Analysis
Confirming that Compound-X inhibits p38 MAPK in a test tube is essential, but it is equally critical to demonstrate that it can engage its target in a complex cellular environment and produce the expected downstream biological effects.
Target Engagement in Cells: Western Blot Analysis
This experiment aims to show that Compound-X inhibits the phosphorylation of a direct downstream substrate of p38 MAPK, such as MAPK-activated protein kinase 2 (MK2), in cells.
Expected Outcome: In cells stimulated with an inflammatory agent (e.g., Lipopolysaccharide - LPS), there will be a strong signal for phosphorylated MK2 (p-MK2). Treatment with Compound-X should lead to a dose-dependent reduction in the p-MK2 signal, while the total MK2 levels remain unchanged.
Experimental Workflow: Cellular Target Engagement
Caption: Workflow for Western Blot analysis of p38 MAPK target engagement.
Functional Outcome: Cytokine Production Assay
The functional consequence of p38 MAPK inhibition is a reduction in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). An ELISA or a multiplex bead array can be used to measure the levels of these cytokines in the supernatant of stimulated cells.
Expected Outcome: LPS-stimulated cells will secrete high levels of TNF-α. Pre-treatment with Compound-X should result in a dose-dependent decrease in the concentration of secreted TNF-α.
Signaling Pathway: p38 MAPK Inflammatory Cascade
References
An In-depth Technical Guide to the Biological Activity of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds. This technical guide focuses on a specific pyrazole derivative, 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone , providing a comprehensive overview of its inferred biological activities based on the extensive research into structurally related compounds. This document serves as a roadmap for researchers, detailing the scientific rationale and step-by-step experimental protocols for evaluating its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Introduction: The Significance of the Pyrazole Scaffold
The five-membered heterocyclic pyrazole ring, with its two adjacent nitrogen atoms, is a versatile template for drug design.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of successful drugs such as the anti-inflammatory agent Celecoxib, the anti-psychotic CDPPB, and the anti-obesity drug Rimonabant.[2][3][4] The structural rigidity and the ability of the pyrazole ring to participate in various non-covalent interactions contribute to its ability to bind with high affinity to a diverse range of biological targets.[5]
The subject of this guide, This compound , with the chemical formula C₁₁H₉ClN₂O and a molecular weight of 220.65 g/mol , is a member of this important class of compounds.[6][7] While specific biological data for this exact molecule is emerging, its structural components—the pyrazole core, the 3-chlorophenyl substituent, and the ethanone group—suggest a strong potential for significant pharmacological activity. This guide will explore these potential activities and provide the necessary experimental frameworks for their validation.
Potential Biological Activity: An Evidence-Based Exploration
Based on the extensive literature on pyrazole derivatives, we can infer several key biological activities for this compound.
Anti-inflammatory Activity
Given that the pyrazole scaffold is central to selective COX-2 inhibitors like Celecoxib, it is highly probable that this compound exhibits anti-inflammatory activity.[3] The 3-chlorophenyl group may further enhance this activity and influence its selectivity for COX-2.
Anticancer Activity
A growing body of evidence highlights the potential of pyrazole derivatives as anticancer agents.[11][12][13] These compounds have been shown to induce cytotoxicity in a variety of cancer cell lines through diverse mechanisms of action, including:[11]
-
Inhibition of Protein Kinases: Many pyrazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), which are crucial for cell cycle progression and proliferation.[5][14]
-
Tubulin Polymerization Inhibition: Some pyrazole-containing compounds have been found to disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis.[15]
-
Induction of Apoptosis: Pyrazole derivatives can trigger programmed cell death (apoptosis) in cancer cells, often through the generation of reactive oxygen species (ROS).[16]
The presence of the pyrazole core in this compound suggests its potential as a cytotoxic agent against various cancer cell types.
Antimicrobial Activity
The pyrazole nucleus is also a key feature in many compounds with potent antimicrobial properties.[17][18][19] Pyrazole derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][20] The mechanism of their antimicrobial action can vary, but it often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The chlorophenyl substituent in this compound may contribute to its antimicrobial efficacy, as halogenated phenyl rings are known to enhance the biological activity of many heterocyclic compounds.[21]
Experimental Protocols for Biological Evaluation
To empirically validate the inferred biological activities of this compound, the following detailed experimental protocols are recommended.
In Vitro COX-1/COX-2 Inhibition Assay
This assay will determine the compound's ability to inhibit the COX-1 and COX-2 enzymes, providing insight into its anti-inflammatory potential and selectivity.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compound: this compound
-
Reference compounds: Celecoxib (selective COX-2 inhibitor), Indomethacin (non-selective COX inhibitor)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add various concentrations of the test compound or reference compounds to the wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Stop the reaction and add the colorimetric substrate.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values.
Workflow Diagram:
Caption: Workflow for the in vitro COX-1/COX-2 inhibition assay.
In Vitro Cytotoxicity (MTT) Assay
This assay will assess the cytotoxic effects of the compound on various human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)[15][22]
-
Normal human cell line (e.g., BEAS-2B for bronchial epithelium) to assess selectivity[15]
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS)
-
Test compound: this compound
-
Positive control: Doxorubicin or Cisplatin[22]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight in a CO₂ incubator.
-
Treat the cells with various concentrations of the test compound or positive control for 48 hours.[15]
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.
Workflow Diagram:
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method will determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of bacteria and fungi.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[3]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)[3]
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compound: this compound
-
Reference antibiotics (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)[20]
-
96-well microplates
-
Incubator
Procedure:
-
Prepare a twofold serial dilution of the test compound and reference antibiotics in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of each microbial strain.
-
Add the microbial inoculum to each well.
-
Include positive (microbes only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible microbial growth.
Workflow Diagram:
Caption: Workflow for the antimicrobial susceptibility testing (broth microdilution).
Data Presentation
The quantitative data obtained from these assays should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: In Vitro COX-1/COX-2 Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib (Reference) | >100 | 0.04 | >2500 |
| Indomethacin (Reference) | 0.1 | 1.5 | 0.07 |
Table 2: In Vitro Cytotoxicity against Human Cancer Cell Lines
| Compound | IC₅₀ (µM) | |||
| MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | BEAS-2B (Normal) | |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin (Reference) | 0.5 | 0.8 | 0.6 | 5.2 |
Table 3: Antimicrobial Activity (MIC)
| Compound | MIC (µg/mL) | |||
| S. aureus | E. coli | C. albicans | A. niger | |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Ciprofloxacin (Reference) | 0.5 | 0.25 | - | - |
| Amphotericin B (Reference) | - | - | 1 | 2 |
Conclusion
While direct biological data for this compound is still to be fully elucidated, its chemical structure, rooted in the pharmacologically significant pyrazole scaffold, strongly suggests its potential as a valuable lead compound in drug discovery. The evidence-based inference of its anti-inflammatory, anticancer, and antimicrobial activities provides a solid foundation for further investigation. The detailed experimental protocols and data presentation frameworks provided in this guide offer a clear and structured approach for researchers to systematically evaluate the biological profile of this promising molecule and unlock its therapeutic potential.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meddocsonline.org [meddocsonline.org]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 5. Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1- 1-(3-Chlorophenyl)-1H-pyrazol-4-yl ethanone DiscoveryCPR 925142-81-0 [sigmaaldrich.com]
- 7. Hit2Lead | this compound | CAS# 925142-81-0 | MFCD08691478 | BB-4010479 [hit2lead.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. srrjournals.com [srrjournals.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 15. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 18. orientjchem.org [orientjchem.org]
- 19. mdpi.com [mdpi.com]
- 20. asianpubs.org [asianpubs.org]
- 21. jocpr.com [jocpr.com]
- 22. pubs.acs.org [pubs.acs.org]
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone: Synthesis, Properties, and Therapeutic Potential
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[1][2] Its remarkable versatility and ability to engage in various biological interactions have established it as a "privileged scaffold." This means that the pyrazole core is present in a wide array of pharmacologically active compounds, including FDA-approved drugs for diverse therapeutic areas.[3][4] Molecules built around this scaffold have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, and antiviral properties.[1][5][6][7]
This guide focuses on a specific, synthetically accessible derivative: This compound . This compound serves as an exemplary model of a decorated pyrazole scaffold, featuring key substituents that position it as a valuable lead compound for further optimization, particularly in oncology and inflammation research. The 1-(3-chlorophenyl) group provides a lipophilic anchor with specific electronic properties conferred by the chlorine atom, while the 4-acetyl moiety offers a crucial point for hydrogen bonding and further chemical elaboration.
This document provides a comprehensive overview of its synthesis, characterization, and potential biological significance, aimed at researchers and scientists in the field of drug development.
| Property | Data | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₁₁H₉ClN₂O | |
| Molecular Weight | 220.65 g/mol | |
| CAS Number | 925142-81-0 | |
| Physical Form | Solid | |
| SMILES String | O=C(C)C1=CN(C2=CC=CC(Cl)=C2)N=C1 | |
| InChI Key | ZSSJNSCNNBHHQV-UHFFFAOYSA-N |
Synthesis and Mechanistic Insights
The synthesis of 1,4-disubstituted pyrazoles like the title compound can be achieved through several robust synthetic strategies. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two prevalent and mechanistically distinct approaches are the classical condensation method and modern cross-coupling strategies.
Methodology 1: Classical Knorr Pyrazole Synthesis (Condensation Approach)
This foundational method in heterocyclic chemistry involves the cyclocondensation reaction between a hydrazine derivative and a β-dicarbonyl compound or its synthetic equivalent. For the target molecule, this would involve the reaction of (3-chlorophenyl)hydrazine with a derivative of 4,4-dimethoxy-2-butanone or a similar 1,3-dielectrophile.
-
Hydrazine Formation: To a solution of 3-chloroaniline in concentrated hydrochloric acid and water at 0-5 °C, add a solution of sodium nitrite dropwise to form the corresponding diazonium salt. Subsequently, reduce the diazonium salt in situ using a solution of tin(II) chloride in concentrated HCl to yield (3-chlorophenyl)hydrazine hydrochloride.
-
Cyclocondensation: In a round-bottom flask, dissolve (3-chlorophenyl)hydrazine hydrochloride and 3-acetyl-2,4-pentanedione (or a suitable equivalent) in glacial acetic acid or ethanol.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Methodology 2: Palladium-Catalyzed Cross-Coupling (Modern Approach)
A more versatile and often higher-yielding approach involves the functionalization of a pre-formed pyrazole ring using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions.[8][9] This strategy allows for the late-stage introduction of the aryl group, which is highly advantageous for creating libraries of analogues.
-
Starting Material Synthesis: Synthesize 1-(1H-pyrazol-4-yl)ethanone. This can be achieved by reacting 4-iodo-1H-pyrazole with a suitable acetylating agent under appropriate conditions.
-
Suzuki Coupling Reaction:
-
In an inert atmosphere (e.g., under argon or nitrogen), combine 1-(1H-pyrazol-4-yl)ethanone, (3-chlorophenyl)boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or K₃PO₄) in a suitable solvent mixture like dioxane/water.[9]
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC.
-
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue via column chromatography to yield the final product.
Caption: Synthetic routes to this compound.
Biological Activities and Therapeutic Potential
While specific biological data for this compound is not extensively published, the pyrazole scaffold it is built upon is a wellspring of pharmacological activity. By examining structurally related compounds, we can infer its therapeutic potential with a high degree of confidence.
Anticancer Activity and Kinase Inhibition
The most prominent application of novel pyrazole derivatives is in oncology.[10][11][12] Many pyrazole-containing compounds function as potent inhibitors of protein kinases, which are critical enzymes that regulate cell growth, proliferation, and survival.[4] Dysregulation of kinase activity is a hallmark of many cancers.
-
Aurora Kinase Inhibition: The pyrazole core is central to multi-targeted kinase inhibitors like AT9283, which shows potent activity against Aurora kinases A and B.[13] These kinases are essential for mitotic progression, and their inhibition leads to cell cycle arrest and apoptosis in cancer cells. A series of pyrazole-thiazolidinone derivatives have also been designed as Aurora-A kinase inhibitors, with some compounds showing potent cytotoxicity against HCT 116 and MCF-7 cancer cell lines.[14]
-
Other Kinase Targets: Research has also shown that 1,3,5-trisubstituted-1H-pyrazole derivatives can inhibit other important cancer-related kinases such as ERK and RIPK3.[15]
The structure of this compound, with its specific aryl substitution and acetyl group, makes it an excellent candidate for targeting the ATP-binding pocket of various kinases. The acetyl group can act as a key hydrogen bond acceptor, mimicking the interactions of the adenine portion of ATP.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a pyrazole derivative.
Anti-inflammatory and Analgesic Properties
The pyrazole ring is famously a component of the COX-2 inhibitor Celecoxib, a widely used anti-inflammatory drug. Many other pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities.[2][5][7] This activity is often mediated through the inhibition of inflammatory enzymes or signaling pathways like TNF-α and IL-6.[7] The structural features of this compound are consistent with those of other pyrazoles that exhibit anti-inflammatory effects, suggesting this as another promising avenue for investigation.
Antimicrobial Activity
Various pyrazole derivatives have been reported to possess significant antibacterial and antifungal properties.[6][16] They can act by inhibiting essential bacterial enzymes or disrupting cell wall synthesis. The combination of the pyrazole core with a halogenated phenyl ring, as seen in the title compound, is a common strategy in the design of potent antimicrobial agents.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole derivatives is highly dependent on the nature and position of their substituents.
-
N1-Substitution: The 1-(3-chlorophenyl) group is crucial. The phenyl ring provides a scaffold for van der Waals interactions within a protein's binding pocket. The position and electronic nature of the chloro substituent can fine-tune binding affinity, selectivity, and metabolic stability. Derivatives with different halogen substitutions (e.g., fluoro, bromo) or substitutions at other positions (ortho, para) would likely exhibit different biological profiles.[12]
-
C4-Substitution: The 4-acetyl group is a key interaction point. As a hydrogen bond acceptor, it is vital for anchoring the molecule to target proteins. This group can also be used as a synthetic handle for further derivatization to explore the surrounding binding site, for instance, by converting it to an oxime or a larger side chain.[17]
Conclusion and Future Directions
This compound represents a synthetically tractable and highly promising chemical scaffold for drug discovery. Its structure embodies the key features that have made pyrazoles a privileged class in medicinal chemistry. Based on extensive literature on related compounds, this molecule holds significant potential as a starting point for the development of novel kinase inhibitors for cancer therapy, as well as for agents targeting inflammation, pain, and microbial infections.
Future research efforts should focus on:
-
Broad Biological Screening: Evaluating the compound against a wide panel of cancer cell lines and kinase enzymes to identify primary targets.
-
Analogue Synthesis: Generating a focused library of derivatives by modifying the N1-phenyl ring and the C4-acetyl group to establish a clear structure-activity relationship and optimize potency and selectivity.
-
Mechanism of Action Studies: For any identified activities, performing detailed biochemical and cellular assays to elucidate the precise mechanism of action.
-
Pharmacokinetic Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the most promising compounds to evaluate their drug-likeness.
By leveraging the rich chemical and pharmacological history of the pyrazole nucleus, researchers can effectively utilize this compound as a foundational block for creating next-generation therapeutics.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. longdom.org [longdom.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epubl.ktu.edu [epubl.ktu.edu]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. srrjournals.com [srrjournals.com]
- 13. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. mdpi.com [mdpi.com]
The Emergence of a Versatile Scaffold: A Technical Guide to 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone
This technical guide provides an in-depth exploration of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. While the specific initial synthesis and discovery of this molecule are not prominently documented in publicly accessible literature, its structural motifs are well-represented in a vast body of scientific research and patent literature, pointing to its role as a valuable building block in the development of novel chemical entities. This guide will delve into the historical context of the pyrazole scaffold, detail established synthetic routes for analogous compounds, discuss its physicochemical properties, and explore its potential applications based on structure-activity relationship (SAR) studies of related molecules.
Introduction: The Prominence of the Pyrazole Core
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1] Its prevalence in numerous FDA-approved drugs underscores its status as a "privileged scaffold" in drug discovery.[2] Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3] The inherent stability of the pyrazole ring and its capacity for diverse substitutions at various positions allow for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an ideal framework for the design of targeted therapeutics.
The subject of this guide, this compound, with the CAS number 925142-81-0, embodies the key features of this versatile class of compounds.[4] Its structure, featuring a substituted phenyl ring at the 1-position and an ethanone group at the 4-position, is a common motif in molecules designed to interact with various biological targets.
Physicochemical Properties and Characterization
A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 925142-81-0[4] |
| Molecular Formula | C₁₁H₉ClN₂O[4] |
| Molecular Weight | 220.65 g/mol [4] |
| Appearance | Solid[4] |
| InChI | 1S/C11H9ClN2O/c1-8(15)9-6-13-14(7-9)11-4-2-3-10(12)5-11/h2-7H,1H3[4] |
| SMILES | O=C(C)C1=CN(C2=CC=CC(Cl)=C2)N=C1[4] |
Characterization of this and similar compounds typically involves a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the carbon-hydrogen framework, while Infrared (IR) spectroscopy confirms the presence of functional groups, notably the carbonyl (C=O) of the ethanone moiety. Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern, confirming the compound's identity.
Synthesis and Mechanistic Insights
While a singular, seminal paper detailing the first synthesis of this compound is not readily identifiable, established synthetic methodologies for structurally similar 1-aryl-4-acylpyrazoles provide a clear and reliable pathway for its preparation. A common and efficient approach involves the construction of the pyrazole ring followed by acylation at the C4 position.
General Synthetic Strategy: A Step-by-Step Protocol
A plausible and widely adopted synthetic route is a multi-step process commencing with the formation of a pyrazolone intermediate. The following protocol is a representative example based on well-established chemical transformations for this class of compounds.
Step 1: Synthesis of 1-(3-chlorophenyl)pyrazolidin-3-one
This initial step involves a Michael addition followed by cyclization.
-
Reaction: 3-chlorophenylhydrazine is reacted with an acrylic acid ester (e.g., methyl acrylate) in the presence of a base.
-
Reagents and Conditions:
-
3-chlorophenylhydrazine hydrochloride
-
Methyl acrylate
-
Base (e.g., sodium methoxide in methanol or a non-nucleophilic base like triethylamine)
-
Solvent: Methanol or ethanol
-
Temperature: Reflux
-
-
Mechanism: The hydrazine undergoes a Michael addition to the α,β-unsaturated ester. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the ester carbonyl, followed by elimination of methanol to yield the pyrazolidinone ring.
Step 2: Oxidation to 1-(3-chlorophenyl)-1H-pyrazol-3-ol
The pyrazolidinone is then oxidized to introduce the double bond, forming the aromatic pyrazole ring.
-
Reagents and Conditions:
-
Oxidizing agent (e.g., bromine in acetic acid, or sulfuryl chloride)
-
Solvent: Acetic acid or a chlorinated solvent
-
Temperature: Room temperature to gentle heating
-
-
Mechanism: The oxidizing agent facilitates the removal of two hydrogen atoms from the pyrazolidinone ring, resulting in the formation of the more stable aromatic pyrazolol.
Step 3: Vilsmeier-Haack or Friedel-Crafts Acylation at the C4 Position
The final step introduces the ethanone group at the 4-position of the pyrazole ring.
-
Vilsmeier-Haack Reaction (for a formyl group, which can be further elaborated):
-
Reagents: Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to form the Vilsmeier reagent.
-
Mechanism: The pyrazolol tautomerizes to the pyrazolone form, which is electron-rich and susceptible to electrophilic substitution at the C4 position. The Vilsmeier reagent acts as the electrophile. Subsequent hydrolysis introduces the formyl group.
-
-
Friedel-Crafts Acylation (to directly introduce the acetyl group):
-
Reagents: Acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).
-
Solvent: A non-polar, aprotic solvent such as dichloromethane or carbon disulfide.
-
Mechanism: The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion. The electron-rich pyrazole ring then attacks the acylium ion, preferentially at the C4 position, followed by deprotonation to restore aromaticity and yield the final product, this compound.
-
The choice between these acylation methods depends on the desired scale, available starting materials, and functional group tolerance of the substrate.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Potential Applications and Structure-Activity Relationship (SAR) Insights
The true value of a chemical entity often lies in its potential applications, which can be inferred from the biological activities of structurally related compounds. The 1-aryl-4-acylpyrazole scaffold is a recurring theme in the discovery of bioactive molecules.
As Intermediates in Agrochemicals
Derivatives of 1-phenylpyrazoles are crucial intermediates in the synthesis of various commercial pesticides. For instance, 1-(4-chlorophenyl)pyrazol-3-ol is a key precursor for the fungicide pyraclostrobin.[5][6] The structural similarity suggests that this compound could serve as a valuable building block in the development of new agrochemicals. The ethanone functional group provides a handle for further chemical modifications to generate a library of derivatives for screening.
In Drug Discovery
The 1,4-disubstituted pyrazole motif is present in numerous compounds with therapeutic potential.
-
Anti-inflammatory Agents: A significant number of pyrazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation and pain.[7] The celebrated anti-inflammatory drug celecoxib (Celebrex®) features a 1,5-diarylpyrazole core.[7] The structural features of this compound make it a candidate for investigation in this therapeutic area.
-
Antimicrobial Agents: Pyrazole derivatives have also shown promise as antimicrobial agents.[1] The ethanone moiety, in particular, has been incorporated into pyrazole-based compounds with demonstrated antibacterial and antifungal activities.
-
Other CNS and Metabolic Disease Targets: The versatility of the pyrazole scaffold has led to its exploration in a wide range of other therapeutic areas, including neurodegenerative disorders and metabolic diseases.[8]
The diagram below illustrates the relationship between the core structure and its potential biological activities.
References
- 1. 1-[3,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. 1- 1-(3-Chlorophenyl)-1H-pyrazol-4-yl ethanone DiscoveryCPR 925142-81-0 [sigmaaldrich.com]
- 5. patents.justia.com [patents.justia.com]
- 6. US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents [patents.google.com]
- 7. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use - Google Patents [patents.google.com]
Spectroscopic Data for 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone: An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone, a molecule of significant interest in medicinal chemistry and drug development due to its substituted pyrazole scaffold. In the absence of experimentally acquired spectra in the public domain, this guide presents predicted spectroscopic data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section includes a detailed, field-proven experimental protocol for data acquisition, a thorough analysis of the predicted spectral features, and the causal reasoning behind the spectroscopic assignments. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a foundational spectroscopic understanding of this compound, thereby facilitating its identification, characterization, and further investigation.
Introduction
The pyrazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The compound this compound, with its distinct substitution pattern, represents a promising candidate for further pharmacological evaluation. Accurate characterization of this molecule is paramount, and spectroscopic techniques are the cornerstone of such an endeavor. This guide provides an in-depth analysis of its structural features through predicted spectroscopic data, offering a virtual roadmap for its experimental characterization.
Compound Information:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₉ClN₂O |
| Molecular Weight | 220.65 g/mol |
| CAS Number | 925142-81-0 |
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Protocol: ¹H NMR Data Acquisition
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes and vials
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution into a clean NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Predicted ¹H NMR Data
The following ¹H NMR data was predicted using ChemDraw's NMR prediction tool.[1][2][3][4][5][6][7][8][9]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.25 | s | 1H | H-5 (pyrazole) |
| ~8.01 | s | 1H | H-3 (pyrazole) |
| ~7.85 | t, J ≈ 2.0 Hz | 1H | H-2' (chlorophenyl) |
| ~7.70 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | 1H | H-6' (chlorophenyl) |
| ~7.48 | t, J ≈ 8.0 Hz | 1H | H-5' (chlorophenyl) |
| ~7.42 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | 1H | H-4' (chlorophenyl) |
| ~2.55 | s | 3H | -COCH₃ |
Interpretation of the Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum reveals several key structural features of this compound.
-
Pyrazole Ring Protons: Two distinct singlets are predicted for the protons on the pyrazole ring. The downfield shift of the proton at the 5-position (~8.25 ppm) is attributed to the anisotropic effect of the adjacent nitrogen atom and the electron-withdrawing acetyl group. The proton at the 3-position (~8.01 ppm) is also in the deshielding region due to the aromatic nature of the pyrazole ring.
-
Chlorophenyl Ring Protons: The four protons of the 3-chlorophenyl ring are expected to appear as a complex multiplet system in the aromatic region. The predicted shifts are consistent with a substituted benzene ring. The proton at the 2'-position is predicted as a triplet due to coupling with the neighboring protons, with a small coupling constant. The other protons at the 4', 5', and 6' positions will exhibit doublet of doublets of doublets or triplet patterns based on their respective coupling constants.
-
Acetyl Group Protons: A sharp singlet is predicted at approximately 2.55 ppm, integrating to three protons. This is characteristic of a methyl group attached to a carbonyl carbon.
Caption: Predicted ¹H NMR assignments.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule.
Experimental Protocol: ¹³C NMR Data Acquisition
Objective: To obtain a high-resolution ¹³C NMR spectrum of this compound.
Procedure: The sample preparation and instrument setup are similar to that for ¹H NMR. Key differences in data acquisition are:
-
Pulse Program: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Spectral Width: A wider spectral width is required (e.g., 0 to 220 ppm).
-
Number of Scans: A larger number of scans is generally needed due to the lower natural abundance of ¹³C.
Predicted ¹³C NMR Data
The following ¹³C NMR data was predicted using ChemDraw's NMR prediction tool.[1][2][3][4][5][6][7][8][9]
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~195.0 | C=O (acetyl) |
| ~142.5 | C-5 (pyrazole) |
| ~140.2 | C-3 (pyrazole) |
| ~138.8 | C-1' (chlorophenyl) |
| ~135.5 | C-3' (chlorophenyl) |
| ~131.0 | C-5' (chlorophenyl) |
| ~128.5 | C-6' (chlorophenyl) |
| ~125.0 | C-2' (chlorophenyl) |
| ~122.8 | C-4' (chlorophenyl) |
| ~118.0 | C-4 (pyrazole) |
| ~26.5 | -COCH₃ |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon: The signal at the lowest field (~195.0 ppm) is characteristic of a ketone carbonyl carbon.
-
Aromatic and Heteroaromatic Carbons: The signals between ~118.0 and ~142.5 ppm are assigned to the carbons of the pyrazole and chlorophenyl rings. The carbons directly attached to nitrogen atoms in the pyrazole ring and the carbon bearing the chlorine atom in the phenyl ring are expected to have distinct chemical shifts.
-
Aliphatic Carbon: The signal at the highest field (~26.5 ppm) corresponds to the methyl carbon of the acetyl group.
Caption: Predicted ¹³C NMR assignments.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
Experimental Protocol: Mass Spectrometry Data Acquisition
Objective: To obtain the mass spectrum of this compound.
Method: Electron Ionization (EI) is a common method for volatile compounds.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample is bombarded with high-energy electrons, causing the molecules to ionize and form a molecular ion (M⁺•).
-
Fragmentation: The high energy of the ionization process causes the molecular ion to fragment into smaller, characteristic ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Predicted Mass Spectrum Data
The predicted mass spectrum is based on the molecular weight and expected fragmentation patterns of pyrazole and acetophenone derivatives.[10][11][12][13][14]
| m/z | Predicted Fragment | Interpretation |
| 220/222 | [C₁₁H₉ClN₂O]⁺• | Molecular ion peak (M⁺• and M+2⁺• due to ³⁵Cl and ³⁷Cl isotopes) |
| 205/207 | [C₁₀H₆ClN₂O]⁺ | Loss of a methyl radical (•CH₃) from the acetyl group |
| 177/179 | [C₁₀H₆ClN₂]⁺ | Loss of a ketene molecule (CH₂=C=O) |
| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation |
| 94 | [C₅H₄N₂O]⁺ | Acetylpyrazole cation |
| 43 | [CH₃CO]⁺ | Acylium ion |
Interpretation of the Predicted Mass Spectrum
-
Molecular Ion Peak: The presence of a molecular ion peak at m/z 220 and an M+2 peak at m/z 222 with an intensity ratio of approximately 3:1 is a clear indicator of the presence of one chlorine atom.
-
Key Fragmentations:
-
The loss of a methyl radical (15 Da) to give a peak at m/z 205/207 is a common fragmentation for methyl ketones.
-
The fragmentation of the pyrazole ring and cleavage of the bond between the pyrazole and the chlorophenyl ring will lead to characteristic fragment ions.
-
Caption: Predicted MS fragmentation pathway.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
Objective: To obtain the IR spectrum of this compound.
Method: Attenuated Total Reflectance (ATR) is a common technique for solid samples.
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition:
-
Obtain a background spectrum of the empty ATR crystal.
-
Press the sample firmly against the crystal to ensure good contact.
-
Acquire the sample spectrum. The instrument automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Predicted IR Absorption Data
The predicted IR absorption bands are based on characteristic frequencies for similar functional groups.[15][16][17][18][19][20]
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic and heteroaromatic) |
| ~2950-2850 | Weak | C-H stretching (aliphatic, -CH₃) |
| ~1680 | Strong | C=O stretching (ketone) |
| ~1600, ~1475 | Medium-Strong | C=C and C=N stretching (aromatic and heteroaromatic rings) |
| ~1400-1350 | Medium | C-H bending (-CH₃) |
| ~1100-1000 | Medium | C-N stretching |
| ~800-700 | Strong | C-H out-of-plane bending (aromatic), C-Cl stretching |
Interpretation of the Predicted IR Spectrum
-
Carbonyl Group: A strong absorption band around 1680 cm⁻¹ is the most characteristic feature and is indicative of a conjugated ketone.
-
Aromatic and Heteroaromatic Rings: The C-H stretching vibrations above 3000 cm⁻¹ and the C=C/C=N stretching vibrations in the 1600-1475 cm⁻¹ region confirm the presence of the aromatic and pyrazole rings.
-
Aliphatic Group: The weak C-H stretching bands below 3000 cm⁻¹ and the bending vibration around 1400-1350 cm⁻¹ are characteristic of the methyl group.
-
C-Cl Bond: A strong absorption in the fingerprint region (around 800-700 cm⁻¹) can be attributed to the C-Cl stretching vibration.
Conclusion
This technical guide has presented a comprehensive set of predicted spectroscopic data for this compound. The detailed analysis of the predicted ¹H NMR, ¹³C NMR, Mass, and IR spectra provides a robust framework for the structural elucidation of this compound. The provided experimental protocols offer practical guidance for researchers aiming to acquire and analyze their own spectroscopic data. It is anticipated that this guide will serve as a valuable reference for scientists engaged in the synthesis, characterization, and application of novel pyrazole derivatives in the field of drug discovery and development.
References
- 1. reddit.com [reddit.com]
- 2. youtube.com [youtube.com]
- 3. ChemNMR - Putting ChemNMR to the Test [upstream.ch]
- 4. m.youtube.com [m.youtube.com]
- 5. support.revvitysignals.com [support.revvitysignals.com]
- 6. gaussian.com [gaussian.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. BiblioBoard [openresearchlibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. www1.udel.edu [www1.udel.edu]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]
- 19. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Navigating the Synthesis and Handling of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone: A Technical Guide for the Research Scientist
For drug development professionals and researchers, the journey from compound synthesis to therapeutic application is paved with rigorous safety protocols and a deep understanding of chemical reactivity. This guide provides an in-depth technical overview of the safe handling, storage, and emergency procedures for 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone, a heterocyclic ketone with significant potential in medicinal chemistry. As with any active pharmaceutical ingredient (API) precursor or intermediate, a proactive and informed approach to safety is paramount to protecting both the researcher and the integrity of the research.
Compound Profile and Hazard Identification
This compound is a solid organic compound with the molecular formula C₁₁H₉ClN₂O and a molecular weight of 220.65 g/mol . Its structure, featuring a substituted pyrazole ring, is a common motif in pharmacologically active molecules. A thorough understanding of its chemical properties is the first line of defense in ensuring safe handling.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 925142-81-0 | |
| Molecular Formula | C₁₁H₉ClN₂O | |
| Molecular Weight | 220.65 g/mol | |
| Appearance | Solid | |
| Storage Class | Combustible Solids |
A critical assessment of the available safety data sheets (SDS) for this compound and structurally related pyrazole derivatives reveals a consistent hazard profile. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
These classifications are not merely procedural; they are indicative of the compound's potential to cause harm upon exposure. The "harmful if swallowed" designation necessitates stringent controls to prevent ingestion, while the irritation warnings for skin, eyes, and the respiratory tract underscore the importance of appropriate personal protective equipment (PPE).
The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls is a fundamental principle in laboratory safety. Before relying on PPE, engineering controls should be implemented to minimize exposure.
Engineering Controls: The First Line of Defense
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[1][2] A certified chemical fume hood is the preferred engineering control to minimize the inhalation of airborne particles.
-
Containment: For procedures with a higher risk of generating dust, such as weighing or transferring large quantities, the use of a glove box or other containment enclosure is recommended.
-
Safety Equipment: Laboratories must be equipped with readily accessible eyewash stations and safety showers.[1]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.
-
Hand Protection: Chemical-resistant gloves are mandatory.[2][3] Nitrile gloves are a common and effective choice for handling solid chemicals. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[2][3]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashes or dust generation, chemical safety goggles or a face shield should be worn.[1][4]
-
Skin and Body Protection: A laboratory coat is essential to protect against incidental contact. For more extensive handling, a complete chemical-resistant suit may be necessary.[3]
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator is required.[1][4] The type of respirator will depend on the concentration of the airborne contaminant.
Diagram 1: PPE Selection Workflow
Caption: A decision workflow for selecting appropriate PPE.
Standard Operating Procedures (SOPs) for Safe Handling and Storage
Adherence to well-defined SOPs is crucial for minimizing the risk of exposure and ensuring the reproducibility of experimental results.
Handling Protocol
-
Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Verify that all necessary PPE is available and in good condition.
-
Weighing and Transfer:
-
Solution Preparation:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Ensure the dissolution is performed in a closed or covered vessel to minimize the release of vapors.
-
-
Post-Handling:
Storage Protocol
Proper storage is essential to maintain the stability of the compound and prevent accidental release.
-
Container: Store in a tightly closed, properly labeled container.[5][6]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][5][7]
-
Security: Store in a locked cabinet or other secure location to prevent unauthorized access.[6]
Emergency Procedures: A Proactive Approach
In the event of an emergency, a swift and informed response is critical to mitigating harm. All laboratory personnel should be familiar with these procedures.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][8]
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[1][6] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6][8] Seek immediate medical attention.
Diagram 2: Emergency Response Flowchart
Caption: A flowchart for responding to an emergency involving the compound.
Accidental Release Measures
In the event of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[2]
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the powder to become airborne.
-
Contain: Prevent the spill from spreading by using an inert absorbent material. Do not allow the material to enter drains or waterways.[6]
-
Cleanup:
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.
Disposal Considerations
The disposal of this compound and any associated contaminated materials must be handled in accordance with all local, state, and federal regulations.
-
Waste Characterization: This compound should be treated as hazardous chemical waste.[9]
-
Disposal Method: Do not dispose of this material in the regular trash or down the drain.[8][9] It should be disposed of through a licensed professional waste disposal service.[3][8] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Containerization: Collect waste in clearly labeled, sealed containers that are compatible with the material.
Conclusion: A Culture of Safety
The safe and effective use of this compound in a research setting is predicated on a comprehensive understanding of its hazards and the diligent application of established safety protocols. By integrating robust engineering controls, mandating the use of appropriate PPE, and adhering to detailed handling and emergency procedures, researchers can mitigate the risks associated with this valuable chemical intermediate. Ultimately, a proactive culture of safety is the most critical element in protecting the well-being of laboratory personnel and advancing the frontiers of drug discovery.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. capotchem.com [capotchem.com]
- 3. aaronchem.com [aaronchem.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. aksci.com [aksci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone protocol
An Application Note and Protocol for the Synthesis of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of this compound, a valuable heterocyclic building block for drug discovery and materials science. The synthesis commences with the construction of the pyrazole core via a regioselective cyclocondensation reaction, followed by the introduction of the acetyl group at the C4 position using a Friedel-Crafts acylation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and practical advice grounded in established chemical principles.
Introduction: The Significance of Pyrazole Ketones
The pyrazole nucleus is a prominent scaffold in medicinal chemistry, found in a range of pharmaceuticals including the anti-inflammatory drug celecoxib.[1] Functionalizing the pyrazole ring allows for the exploration of chemical space to optimize biological activity. Specifically, 1,4-disubstituted pyrazoles bearing a ketone functionality, such as the target molecule, serve as versatile intermediates. The acetyl group can be readily modified through various reactions—such as aldol condensations, reductions, or Wittig reactions—to generate diverse libraries of compounds for screening.[2][3][4] This protocol details a reliable and scalable method to access this important chemical intermediate.
Overall Synthetic Strategy
The synthesis is designed as a two-step sequence. First, the pyrazole ring is formed. Second, the pre-formed ring undergoes an electrophilic aromatic substitution to install the acetyl group. This strategy is chosen for its high regioselectivity and reliance on well-understood, robust reactions.
Diagram of the Synthetic Workflow
Caption: Two-step synthesis of the target pyrazole ketone.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Hydrazine derivatives are toxic and should be handled with care.[5][6]
Part 1: Synthesis of 1-(3-chlorophenyl)-1H-pyrazole
This step involves the acid-catalyzed cyclocondensation of (3-chlorophenyl)hydrazine with 1,1,3,3-tetramethoxypropane, which serves as a synthetic equivalent of malondialdehyde. This is a classic and reliable method for forming the pyrazole core.[7]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Quantity |
| (3-Chlorophenyl)hydrazine hydrochloride | 179.04 | 50.0 | 1.0 | 8.95 g |
| 1,1,3,3-Tetramethoxypropane | 164.20 | 55.0 | 1.1 | 9.03 g (9.26 mL) |
| Ethanol (Absolute) | - | - | - | 200 mL |
| Sulfuric Acid (Conc.) | 98.08 | - | catalytic | ~0.5 mL |
| Saturated Sodium Bicarbonate Solution | - | - | - | As needed |
| Ethyl Acetate | - | - | - | For extraction |
| Brine | - | - | - | For washing |
| Anhydrous Sodium Sulfate | - | - | - | For drying |
Step-by-Step Protocol
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-chlorophenyl)hydrazine hydrochloride (8.95 g, 50.0 mmol) and absolute ethanol (200 mL).
-
Reagent Addition: Stir the suspension at room temperature and add 1,1,3,3-tetramethoxypropane (9.26 mL, 55.0 mmol).
-
Initiation: Carefully add concentrated sulfuric acid (~0.5 mL) dropwise to the stirring mixture. The reaction is exothermic.
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.
-
Workup - Quenching: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 300 mL of ice-cold water.
-
Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 1-(3-chlorophenyl)-1H-pyrazole.
Part 2: Synthesis of this compound
This step employs the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution.[8] The electron-rich pyrazole ring is acylated at the C4 position, which is the most nucleophilic site.[9][10] Anhydrous conditions are critical for this reaction to succeed, as the Lewis acid catalyst (AlCl₃) is highly water-sensitive.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Quantity |
| 1-(3-Chlorophenyl)-1H-pyrazole | 178.61 | 40.0 | 1.0 | 7.15 g |
| Aluminum Chloride (Anhydrous) | 133.34 | 52.0 | 1.3 | 6.93 g |
| Acetyl Chloride | 78.50 | 48.0 | 1.2 | 3.77 g (3.42 mL) |
| Dichloromethane (DCM, Anhydrous) | - | - | - | 150 mL |
| Ice | - | - | - | For quenching |
| 1 M Hydrochloric Acid | - | - | - | For washing |
| Saturated Sodium Bicarbonate | - | - | - | For washing |
| Brine | - | - | - | For washing |
| Anhydrous Sodium Sulfate | - | - | - | For drying |
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (6.93 g, 52.0 mmol) and anhydrous dichloromethane (100 mL).
-
Catalyst Complex Formation: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (3.42 mL, 48.0 mmol) dropwise. Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion precursor complex.
-
Substrate Addition: Dissolve 1-(3-chlorophenyl)-1H-pyrazole (7.15 g, 40.0 mmol) in anhydrous dichloromethane (50 mL) and add this solution dropwise to the cold, stirring reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Workup - Quenching: Upon completion, cool the flask back to 0 °C and very carefully quench the reaction by slowly pouring the mixture onto a vigorously stirred slurry of crushed ice (~200 g). Caution: This is a highly exothermic process.
-
Extraction: Once the ice has melted, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (2 x 75 mL).
-
Washing & Drying: Combine the organic layers. Wash sequentially with 1 M HCl (1 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. The crude product is typically a solid. Purify by recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) or by flash column chromatography to afford the final product, this compound.
Mechanistic Rationale
Diagram of the Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts acylation on the pyrazole ring.
The reaction proceeds via a classic electrophilic aromatic substitution mechanism.
-
Generation of the Electrophile: Acetyl chloride reacts with the Lewis acid, aluminum chloride, to form a highly electrophilic acylium ion.
-
Nucleophilic Attack: The π-system of the electron-rich pyrazole ring attacks the acylium ion. This attack occurs regioselectively at the C4 position, which has the highest electron density, to form a resonance-stabilized cationic intermediate known as a sigma complex.
-
Rearomatization: A base (in this case, the AlCl₄⁻ complex) removes the proton from the C4 position, restoring the aromaticity of the pyrazole ring and yielding the final acylated product and regenerating the AlCl₃ catalyst (though it remains complexed to the product ketone).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield in Step 1 | Incomplete hydrolysis of the tetramethoxypropane precursor. Insufficient acid catalyst. | Ensure reflux is maintained. Add a few more drops of concentrated H₂SO₄ if the reaction stalls. |
| Low or No Yield in Step 2 | Wet reagents or glassware. Deactivated AlCl₃. | Flame-dry all glassware. Use fresh, anhydrous DCM and a new, unopened bottle of AlCl₃. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Formation of Multiple Products in Step 2 | Reaction temperature too high. | Maintain the reaction temperature at 0 °C during the addition of the pyrazole substrate and allow it to warm to room temperature slowly. |
| Difficult Purification | Residual aluminum salts in the organic layer. | During workup, wash the organic layer thoroughly with 1 M HCl to remove aluminum species before the bicarbonate wash. |
Conclusion
The protocol described provides a robust and efficient pathway for the synthesis of this compound. By leveraging a regioselective cyclocondensation followed by a classic Friedel-Crafts acylation, this method offers high yields and purity. The resulting pyrazole ketone is a valuable platform for further chemical modification, making this protocol highly relevant for professionals in synthetic chemistry and drug development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. prepchem.com [prepchem.com]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and properties of some pyrazolyl ketones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Suzuki Coupling Synthesis of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone, a valuable pyrazole derivative, via the Suzuki-Miyaura cross-coupling reaction. Pyrazole-containing compounds are significant scaffolds in medicinal chemistry and drug discovery.[1][2] The Suzuki coupling offers a robust and versatile method for the formation of carbon-carbon bonds, essential for constructing complex organic molecules.[3][4] This guide details the underlying reaction mechanism, provides optimized experimental protocols, discusses strategies for reaction optimization, and outlines necessary safety precautions. The information presented herein is intended to enable researchers to successfully and efficiently synthesize this target compound and its analogs.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the use of environmentally benign organoboron reagents.[3][5][6] Discovered by Akira Suzuki, who was awarded the Nobel Prize in Chemistry in 2010 for this work, the reaction facilitates the formation of a carbon-carbon single bond by coupling an organoboron species with an organohalide using a palladium catalyst and a base.[3] This methodology has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[6][7]
The target molecule, this compound, incorporates a pyrazole core, a heterocyclic motif frequently found in biologically active compounds.[1][8][9] The synthesis of 4-substituted pyrazoles, in particular, has garnered significant attention due to their prevalence in numerous bioactive compounds.[8] This guide will focus on the practical application of the Suzuki coupling to synthesize this specific pyrazole derivative, providing a foundation for further exploration and analogue development.
Reaction Mechanism and Principles
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][10][11]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organohalide (in this case, a 4-halopyrazole derivative) to a palladium(0) complex. This step is often the rate-determining step and results in the formation of a palladium(II) species.[4][12] The reactivity of the halide is a critical factor, with the general trend being I > OTf > Br >> Cl.[3]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex.[4] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11][13]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired carbon-carbon bond of the product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[10][12]
Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Supplier |
| 1-(3-Chlorophenyl)-4-iodo-1H-pyrazole | - | - | Synthesized or Commercial |
| 4-Acetylphenylboronic acid | 149104-91-4 | 163.97 | Commercial |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Commercial |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | Commercial |
| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous |
| Water | 7732-18-5 | 18.02 | Deionized |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade |
| Brine (Saturated NaCl solution) | - | - | Laboratory Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Commercial |
Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Flash chromatography system
Synthesis Protocol
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 1-(3-chlorophenyl)-4-iodo-1H-pyrazole (1.0 mmol, 1.0 equiv), 4-acetylphenylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).[14]
-
Catalyst Addition: To the flask, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).[14]
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[14][15]
-
Solvent Addition: Add a deoxygenated mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).[16]
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for the specified reaction time (typically 6-24 hours).[10][16] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).[10]
-
Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).[17]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[10]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[10]
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[8][18]
Figure 2: Step-by-step experimental workflow for the Suzuki coupling synthesis.
Optimization Strategies
Optimizing a Suzuki coupling reaction is crucial for achieving high yields and purity.[7][19] Several parameters can be adjusted to improve the reaction outcome.
Key Parameters for Optimization
| Parameter | Considerations and Recommendations |
| Palladium Catalyst | The choice of palladium source and ligand is critical.[14][20] While Pd(PPh₃)₄ is common, other catalysts like Pd(dppf)Cl₂, Pd(OAc)₂, or palladacycles may offer improved activity, especially for less reactive aryl chlorides.[5][14] The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can enhance catalytic turnover.[12] |
| Base | The base plays a crucial role in activating the boronic acid.[13] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[3] The choice of base can influence reaction rate and side product formation. For base-sensitive substrates, milder bases like KF may be employed.[13] |
| Solvent | A variety of solvents can be used, often in biphasic mixtures with water.[3] Common choices include toluene, THF, dioxane, and DMF.[3] The use of aqueous media can be advantageous for both economic and environmental reasons.[21] |
| Temperature | Reaction temperatures typically range from room temperature to reflux.[10] While higher temperatures can increase reaction rates, they may also lead to catalyst decomposition or side reactions. Optimization of temperature is often necessary.[21] |
| Boronic Acid/Ester | Boronic acids are widely used, but can be prone to decomposition.[22][23] Boronic esters, such as pinacol esters, or organotrifluoroborates can offer enhanced stability and are viable alternatives.[3] |
A design of experiments (DoE) approach can be systematically employed to efficiently explore the effects of these parameters and identify optimal reaction conditions.[7][19][24]
Safety Precautions
While the Suzuki coupling is generally considered a safe reaction, appropriate safety measures must be taken.
-
Reagents: Palladium catalysts and some organic solvents can be toxic and should be handled in a well-ventilated fume hood.[15] Aryl halides and boronic acids may be irritants.[17] Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
Reaction Conditions: Some Suzuki coupling reactions can be exothermic, particularly at scale.[25][26] It is crucial to monitor the reaction temperature and ensure adequate cooling capacity is available to prevent thermal runaway.[25][26]
-
Inert Atmosphere: The use of an inert atmosphere is important to prevent the oxidation of the palladium(0) catalyst, which can lead to the formation of inactive palladium species and side reactions like homocoupling.[15][27]
-
Workup: Exercise caution during the workup procedure, particularly when handling flammable organic solvents.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile tool for the synthesis of this compound and other complex biaryl compounds. By understanding the reaction mechanism, following established protocols, and systematically optimizing key reaction parameters, researchers can achieve high yields of the desired product. Adherence to proper safety protocols is paramount to ensure a safe and successful synthesis. This guide provides a solid foundation for the application of this powerful reaction in drug discovery and development.
References
- 1. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-[3,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. html.rhhz.net [html.rhhz.net]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. www1.udel.edu [www1.udel.edu]
- 18. mdpi.com [mdpi.com]
- 19. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. youtube.com [youtube.com]
- 24. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Yoneda Labs [yonedalabs.com]
Application Note & Protocol: A Guide to the Palladium-Catalyzed Synthesis of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone
Abstract
This document provides a comprehensive guide for the synthesis of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone, a valuable heterocyclic building block in medicinal chemistry and materials science. We detail a robust and efficient protocol centered on the Buchwald-Hartwig amination, a cornerstone of modern carbon-nitrogen bond formation.[1] This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also in-depth explanations of the underlying chemical principles, the rationale behind procedural choices, and expert insights for troubleshooting and optimization.
Introduction: The Significance of N-Arylpyrazoles
The pyrazole motif is a privileged scaffold in pharmaceutical development, appearing in a wide array of clinically significant drugs that exhibit antitumor, antiviral, and antifungal activities.[2] The specific substitution pattern on the pyrazole ring is critical for modulating biological activity. The target molecule, this compound, combines the pyrazole core with a 3-chlorophenyl group at the N1 position and an acetyl group at the C4 position. This combination of functionalities makes it a versatile intermediate for creating more complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.
Traditional methods for N-arylation often require harsh conditions and suffer from limited substrate scope. The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of N-aryl heterocycles.[1][3] This reaction provides a powerful and general method for forming C-N bonds with high efficiency and excellent functional group tolerance, making it the strategy of choice for this synthesis.[1][4]
The Synthetic Strategy: Buchwald-Hartwig Cross-Coupling
The recommended synthetic pathway involves the palladium-catalyzed N-arylation of 4-acetyl-1H-pyrazole with a suitable 3-chlorophenyl electrophile, such as 1-bromo-3-chlorobenzene. This approach is highly convergent and leverages commercially available starting materials.
Overall Reaction Scheme:
The success of this transformation hinges on a carefully selected catalytic system. The key components are:
-
Palladium Precatalyst: A source of palladium, often in a stable Pd(0) or Pd(II) precatalyst form that is readily reduced to the active Pd(0) species in situ.
-
Phosphine Ligand: Bulky, electron-rich phosphine ligands are essential. They stabilize the palladium center, promote the crucial reductive elimination step, and prevent catalyst decomposition.[3]
-
Base: A strong, non-nucleophilic base is required to deprotonate the pyrazole's N-H bond, activating it for coupling.
The Catalytic Cycle Explained
The generally accepted mechanism for the Buchwald-Hartwig amination is a Pd(0)/Pd(II) catalytic cycle.[3] Understanding this cycle is critical for rational optimization and troubleshooting.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (1-bromo-3-chlorobenzene), forming a Pd(II) complex.
-
Ligand Exchange & Deprotonation: The pyrazole substrate coordinates to the Pd(II) center. The base then deprotonates the pyrazole's N-H proton, forming a palladium-pyrazolide intermediate.
-
Reductive Elimination: This is the key bond-forming step. The N-aryl bond is formed as the desired product is expelled from the palladium coordination sphere, regenerating the active Pd(0) catalyst, which can then enter a new cycle.
The choice of a sterically hindered phosphine ligand, such as tBuBrettPhos or tBuDavePhos, is critical as it facilitates the reductive elimination step, which is often rate-limiting.[2][5]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 5. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. | Semantic Scholar [semanticscholar.org]
Application Note: Unambiguous Structural Characterization of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone Using 1D and 2D NMR Spectroscopy
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry and drug development, frequently appearing in compounds with a wide range of biological activities.[1][2] Accurate and unambiguous structural characterization is therefore a critical step in the synthesis and development of novel pyrazole-based active pharmaceutical ingredients (APIs). This application note provides a detailed guide for the comprehensive structural elucidation of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present a complete workflow, from sample preparation to the interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR data, designed for researchers, chemists, and quality control scientists. The methodologies described herein constitute a self-validating system for confirming the identity and purity of the target compound with high confidence.
Introduction
This compound is a substituted pyrazole derivative whose precise chemical structure dictates its physicochemical properties and potential biological interactions.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the non-destructive and definitive structural analysis of such organic molecules in solution.[4][5][6] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
This guide explains the causality behind experimental choices, moving beyond a simple recitation of steps. We will first predict the spectral features based on the known molecular architecture and then outline a robust protocol to acquire and interpret the data, ensuring a high degree of scientific integrity and trustworthiness in the final structural assignment.
Predicted Spectral Features & Structural Analysis
A foundational step in NMR analysis is to predict the spectrum based on the molecule's structure. This predictive analysis informs the experimental setup and aids in the final data interpretation.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application and Protocol for the Mass Spectrometry Analysis of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone
Introduction
1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone is a substituted pyrazole derivative with potential applications in pharmaceutical and agrochemical research.[1] As with any compound intended for these highly regulated fields, unambiguous identification and robust quantification are critical for ensuring safety, efficacy, and quality. Mass spectrometry (MS), coupled with chromatographic separation, offers unparalleled sensitivity and specificity for the analysis of such small molecules. This document provides a comprehensive guide to the mass spectrometric analysis of this compound, detailing methodologies for both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
The molecular formula of this compound is C₁₁H₉ClN₂O, and it has a molecular weight of 220.65 g/mol . The structural characteristics, namely the aromatic rings, the pyrazole core, and the ketone functional group, dictate the choice of ionization techniques and inform the interpretation of fragmentation patterns. This guide is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for this and structurally related compounds.
Physicochemical Properties and Expected Mass Spectrometry Behavior
A summary of the key physicochemical properties of the target analyte is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClN₂O | |
| Molecular Weight | 220.65 g/mol | |
| CAS Number | 925142-81-0 | |
| Form | Solid |
Based on its structure, this compound is expected to be amenable to analysis by both LC-MS and GC-MS. The presence of nitrogen atoms in the pyrazole ring provides a site for protonation, making it suitable for positive-ion mode electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI).[2][3] The compound's volatility should also be sufficient for GC-MS analysis, where electron ionization (EI) can provide detailed structural information through characteristic fragmentation.[4]
Methodology I: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the analysis of non-volatile and thermally labile compounds.[5] For this compound, reversed-phase liquid chromatography coupled with ESI or APCI is recommended.
Ionization Source Selection: ESI vs. APCI
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a liquid phase by applying a high voltage to create an aerosol.[6] It is particularly well-suited for polar molecules and tends to produce protonated molecules [M+H]⁺ with minimal fragmentation.[7] Given the presence of basic nitrogen atoms in the pyrazole ring, ESI in positive ion mode is expected to be highly efficient for this analyte.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is suitable for a wider range of compounds, including those with lower polarity.[3][8] It involves the ionization of the analyte in the gas phase through ion-molecule reactions at atmospheric pressure.[9] APCI can be a valuable alternative or confirmatory technique to ESI.
The choice between ESI and APCI will depend on the specific instrumentation and the matrix of the sample. It is recommended to screen both ionization sources during method development to determine the optimal conditions for sensitivity and signal stability.
Experimental Protocol: LC-MS Analysis
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- Prepare working standards by serial dilution of the stock solution with the mobile phase to construct a calibration curve.
- For samples in a complex matrix, appropriate extraction techniques (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary.
2. Liquid Chromatography Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10-90% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions (ESI/APCI):
| Parameter | ESI | APCI |
| Ionization Mode | Positive | Positive |
| Capillary Voltage | 3.5 kV | 4.0 kV |
| Cone Voltage | 30 V | 35 V |
| Source Temperature | 150 °C | Not Applicable |
| Desolvation Temperature | 350 °C | 400 °C |
| Cone Gas Flow | 50 L/hr | 60 L/hr |
| Desolvation Gas Flow | 600 L/hr | 700 L/hr |
| Corona Current | Not Applicable | 5 µA |
| Mass Range | m/z 50-500 | m/z 50-500 |
Data Interpretation: Expected Ions and Fragmentation
In positive ion mode, the primary ion observed is expected to be the protonated molecule [M+H]⁺ at m/z 221.6. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed, with the [M+H+2]⁺ ion at m/z 223.6 having an abundance of approximately one-third of the [M+H]⁺ ion.
Collision-induced dissociation (CID) of the [M+H]⁺ ion can provide structural information. A proposed fragmentation pathway is illustrated below. The fragmentation of aromatic ketones in ESI-MS often involves cleavages adjacent to the carbonyl group.[10][11] For pyrazole derivatives, fragmentation can involve the loss of small neutral molecules from the heterocyclic ring.[12]
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Methodology II: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds.[4] The thermal stability of this compound makes it a suitable candidate for GC-MS analysis with electron ionization (EI).
Experimental Protocol: GC-MS Analysis
1. Sample Preparation:
- Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Ensure the sample is free of non-volatile residues to prevent contamination of the GC inlet and column.
2. Gas Chromatography Conditions:
| Parameter | Recommended Conditions |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (20:1) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial 80 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
3. Mass Spectrometry Conditions (EI):
| Parameter | Recommended Conditions |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-450 |
Data Interpretation: Expected Fragmentation Pattern
Electron ionization is a "hard" ionization technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule. The molecular ion [M]⁺˙ at m/z 220.6 should be observable, along with its isotopic partner at m/z 222.6. Key fragmentation pathways for pyrazoles under EI conditions include the loss of HCN and N₂.[12][13] For acetyl-substituted pyrazoles, the loss of the acetyl group is also a prominent fragmentation pathway.
Caption: Proposed EI fragmentation of this compound.
Method Validation
To ensure the reliability and accuracy of the analytical data, the developed LC-MS or GC-MS method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[14][15][16] The validation should encompass the following parameters:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[17]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.[18]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
The mass spectrometric analysis of this compound can be effectively performed using either LC-MS or GC-MS. LC-MS with ESI or APCI is suitable for sensitive quantification and confirmation of molecular weight, while GC-MS with EI provides detailed structural information through its characteristic fragmentation pattern. The choice of method will depend on the specific analytical requirements, including the sample matrix and the need for quantitative or qualitative data. Adherence to rigorous method validation protocols is essential to ensure the generation of high-quality, reliable, and defensible data for regulatory submissions and research publications.
References
- 1. 1-[3,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 3. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. Atmospheric Pressure Chemical Ionization - Creative Proteomics [creative-proteomics.com]
- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BiblioBoard [openresearchlibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. ema.europa.eu [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. ikev.org [ikev.org]
Crystal structure analysis of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone
An Application Guide to the Comprehensive Structural Elucidation of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone
Introduction: The Privileged Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4][5] The specific arrangement of substituents on the pyrazole ring dictates the molecule's three-dimensional shape, electronic distribution, and capacity for intermolecular interactions, which in turn governs its biological activity and physicochemical properties.
The title compound, this compound (CAS 925142-81-0), is a representative member of this class.[6][7] Its structure combines the versatile pyrazole core with a 3-chlorophenyl group, introducing steric and electronic modifications, and an ethanone moiety at the 4-position, which can act as a hydrogen bond acceptor. For drug development professionals, a precise understanding of its solid-state structure is not merely an academic exercise; it is fundamental to understanding its structure-activity relationship (SAR), predicting its behavior in biological systems, and guiding the design of next-generation therapeutics.[5]
This application note provides a comprehensive guide to the definitive structural analysis of this compound using single-crystal X-ray diffraction (SC-XRD). We will detail the entire workflow, from synthesis and crystallization to advanced structural analysis, explaining the causality behind key experimental choices and demonstrating how to extract meaningful insights from the crystallographic data.
Part 1: Synthesis, Crystallization, and Spectroscopic Confirmation
A definitive crystal structure analysis begins with a pure, well-characterized compound and high-quality single crystals.
Application Note: The Rationale for Pre-Crystallographic Analysis
Before proceeding to X-ray diffraction, it is imperative to confirm the molecular identity of the synthesized compound. Techniques like NMR, IR, and mass spectrometry provide orthogonal data points that validate the molecular structure.[8] This preliminary characterization ensures that the crystal structure obtained is indeed that of the target molecule, forming a self-validating analytical system. For instance, ¹H and ¹³C NMR spectroscopy confirm the connectivity of atoms and the chemical environment of protons and carbons, which must be consistent with the final crystal structure.[9][10]
Protocol 1.1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of related 1-phenyl-1H-pyrazole-4-ethanones.[11][12] The core strategy often involves the functionalization of a pyrazole precursor.
-
Starting Material: Begin with a suitable precursor like 1-(3-chlorophenyl)-1H-pyrazole.
-
Acetylation: Introduce the acetyl group at the C4 position. A common method is the Friedel-Crafts acylation. In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the pyrazole precursor in a suitable solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add a Lewis acid catalyst (e.g., AlCl₃) portion-wise, followed by the slow addition of acetyl chloride or acetic anhydride.
-
Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by carefully pouring it over crushed ice.
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 1.2: Single Crystal Growth
Obtaining diffraction-quality crystals is often the most challenging step.[13] The ideal crystal should be 0.1-0.3 mm in all dimensions, transparent, and free of defects.[14]
-
Solvent Selection: Screen various solvents and solvent systems to find one in which the compound has moderate solubility.
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture like DCM/hexane) in a clean vial. Loosely cap the vial or cover it with parafilm perforated with a few small holes. Allow the solvent to evaporate slowly and undisturbed over several days at room temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent in which the compound is insoluble but which is miscible with the solvent used). The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
Protocol 1.3: Spectroscopic Characterization
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[9] Record ¹H NMR (500 MHz) and ¹³C NMR (125 MHz) spectra. The resulting spectra should be consistent with the expected structure.[10][15]
-
Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight of the compound (C₁₁H₉ClN₂O, MW: 220.66 g/mol ).
-
Infrared (IR) Spectroscopy: Record the IR spectrum. Expect characteristic peaks for the C=O stretch of the ketone, C=N and C=C stretches of the aromatic rings, and C-Cl stretch.
Part 2: Single-Crystal X-ray Diffraction Analysis
SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[16][17]
Application Note: The Power of Diffraction
When a beam of X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Because the atoms are arranged in a periodic lattice, the scattered waves interfere constructively in specific directions, producing a unique diffraction pattern.[13] By measuring the geometry and intensity of this pattern, we can work backward to determine the electron density distribution, and thus the atomic positions, within the crystal's unit cell.[16]
Workflow for Crystal Structure Determination
The overall process from a suitable crystal to a fully analyzed structure follows a well-defined path.
Caption: Workflow from crystal selection to final structural analysis.
Protocol 2.1: Data Collection
-
Crystal Mounting: Carefully select a suitable crystal under a microscope and mount it on a goniometer head using a cryoloop and cryoprotectant oil.[18]
-
Instrument Setup: Place the mounted crystal on the diffractometer (e.g., a Bruker APEXII or Rigaku XtaLAB). The X-ray source is typically a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.[19] Data is usually collected at a low temperature (e.g., 100-150 K) to minimize thermal vibrations and improve data quality.
-
Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and crystal system.
-
Data Collection Strategy: Based on the crystal's symmetry (Bravais lattice), devise a data collection strategy to measure a complete, redundant set of diffraction intensities.[17] This typically involves a series of scans (e.g., ω and φ scans) to cover a sphere of reciprocal space.[17]
-
Data Integration and Reduction: After collection, the raw data frames are processed. This involves integrating the reflection intensities, correcting for experimental factors (e.g., Lorentz and polarization effects), and applying an absorption correction.[19] This step yields the final hkl file containing the reflection indices and their intensities.
Protocol 2.2: Structure Solution and Refinement
This stage uses specialized software to translate the diffraction data into a 3D atomic model. Common software suites include SHELX, Olex2, GSAS-II, and CRYSTALS.[20][21][22][23]
-
Space Group Determination: The software analyzes the processed data for systematic absences to determine the correct space group.[14]
-
Structure Solution: The "phase problem" is solved using either direct methods or Patterson methods to generate an initial electron density map. This map should reveal the positions of the heavier atoms (Cl, O, N, C).
-
Model Building: The initial atomic positions are used to build a preliminary molecular model.
-
Refinement: The model is refined against the experimental data using a least-squares minimization process. This iterative process adjusts atomic positions and thermal displacement parameters to improve the agreement between the observed structure factors (|F_o|) and the calculated structure factors (|F_c|) from the model.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model, although they can sometimes be located from the difference Fourier map.
-
Validation: The final refined structure is validated using tools like checkCIF to ensure it is chemically sensible and meets crystallographic quality standards. The output is a Crystallographic Information File (CIF).
Part 3: Interpretation of Crystallographic Data
The final CIF contains a wealth of information. The following section illustrates the type of analysis that can be performed, using data from closely related structures as exemplars.[19][24][25]
Molecular and Crystal Structure
The analysis confirms the molecular connectivity and reveals the molecule's precise conformation. Key parameters are summarized in tables.
Table 1: Exemplar Crystallographic Data and Refinement Parameters
| Parameter | Value |
|---|---|
| Empirical formula | C₁₁H₉ClN₂O |
| Formula weight | 220.66 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | ~9.4 |
| b (Å) | ~9.5 |
| c (Å) | ~19.8 |
| β (°) | ~113.8 |
| Volume (ų) | ~1600 |
| Z | 4 |
| ρ_calc_ (g/cm³) | ~1.55 |
| μ (mm⁻¹) | ~0.35 (Mo Kα) |
| Reflections collected | ~21000 |
| Independent reflections | ~5000 |
| R_int_ | ~0.04 |
| Final R indices [I > 2σ(I)] | R₁ = ~0.04, wR₂ = ~0.11 |
| Goodness-of-fit (S) | ~1.05 |
Note: Values are illustrative, based on similar structures such as CSD refcode WEXPIO.[24]
The key insight from the molecular structure is the conformation, particularly the dihedral angle between the pyrazole ring and the 3-chlorophenyl ring. In related structures, this angle is typically non-zero, indicating a twisted conformation due to steric hindrance.[25][26] This twist is critical for defining the molecule's shape and how it fits into a biological target's binding pocket.
Table 2: Exemplar Geometric Parameters (Bond Lengths in Å, Angles in °)
| Bond/Angle | Length/Value |
|---|---|
| Cl-C(phenyl) | ~1.74 |
| C=O (ketone) | ~1.22 |
| N-N (pyrazole) | ~1.36 |
| Dihedral Angle (Pyrazole - Phenyl) | 15-50° |
Note: Values are typical and derived from analyses of related compounds.[19][25]
Supramolecular Analysis: Hirshfeld Surface Analysis
While bond lengths and angles describe the molecule, the crystal packing is governed by non-covalent intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[27][28] The Hirshfeld surface is a 3D map of the region in space where a molecule's electron density dominates the total electron density of the crystal.[29]
Protocol 3.1: Generating Hirshfeld Surfaces
-
Software: Use software like CrystalExplorer which can be downloaded from its official website.[30]
-
Input: Import the final CIF file of the refined structure.
-
Calculation: Calculate the Hirshfeld surface for the molecule of interest.
-
Mapping: Map properties onto the surface. The most common is d_norm , a normalized contact distance.
-
Red spots: Indicate close contacts shorter than the van der Waals radii, highlighting key interactions like hydrogen bonds.
-
White regions: Represent contacts at approximately the van der Waals separation.
-
Blue regions: Indicate contacts longer than the van der Waals separation.[30]
-
-
Fingerprint Plots: Generate 2D "fingerprint plots," which are histograms of the distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface.[27][31] These plots quantify the percentage contribution of different types of interactions (e.g., H···H, C···H, O···H) to the overall crystal packing.
For this compound, one would expect to see red spots on the d_norm surface near the ketone oxygen and pyrazole nitrogen atoms, indicating their roles as potential hydrogen bond acceptors in weak C-H···O and C-H···N interactions. The fingerprint plot would likely show significant contributions from H···H, C···H, and Cl···H contacts, which are crucial for stabilizing the crystal lattice.
Connecting Structure to Pharmaceutical Properties
Understanding the crystal structure provides actionable insights for drug development.
Caption: Relationship between crystal structure and key pharmaceutical properties.
-
Polymorphism: Different crystal packing arrangements (polymorphs) of the same molecule can have drastically different properties, including solubility and stability. Identifying the most stable polymorph is critical for formulation.
-
Solubility: The strength and nature of intermolecular interactions directly influence the energy required to break the crystal lattice, thus affecting solubility and dissolution rate.
-
Rational Drug Design: The precise 3D structure provides a template for computational modeling and the design of new analogues with improved potency or selectivity.
Conclusion
The comprehensive crystal structure analysis of this compound, moving from synthesis and crystallization through advanced diffraction analysis, provides definitive and invaluable information for researchers in drug discovery. This detailed structural blueprint, elucidated through the protocols described herein, not only confirms molecular identity but also reveals the subtle conformational and intermolecular features that govern a compound's macroscopic properties and biological function. By integrating these powerful analytical techniques, scientists can accelerate the rational design and development of novel pyrazole-based therapeutics.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 3. nbinno.com [nbinno.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 6. Hit2Lead | this compound | CAS# 925142-81-0 | MFCD08691478 | BB-4010479 [hit2lead.com]
- 7. 1- 1-(3-Chlorophenyl)-1H-pyrazol-4-yl ethanone DiscoveryCPR 925142-81-0 [sigmaaldrich.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. epubl.ktu.edu [epubl.ktu.edu]
- 12. researchgate.net [researchgate.net]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. fiveable.me [fiveable.me]
- 15. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 18. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 19. 1-[3,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 20. gsas-expgui.updatestar.com [gsas-expgui.updatestar.com]
- 21. Software – Chemical Crystallography [xtl.ox.ac.uk]
- 22. rcsb.org [rcsb.org]
- 23. cai.xray.aps.anl.gov [cai.xray.aps.anl.gov]
- 24. researchgate.net [researchgate.net]
- 25. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 26. 1-(4-Chlorophenyl)-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 28. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 29. crystalexplorer.net [crystalexplorer.net]
- 30. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone
Introduction: The Therapeutic Potential of Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1][2] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are known to interact with a variety of biological targets, including enzymes and receptors.[3] Extensive research has highlighted the potential of pyrazole derivatives as anti-inflammatory, anticancer, analgesic, and antimicrobial agents.[4][5] The diverse pharmacological profiles of these compounds have spurred the development of novel derivatives for therapeutic applications.[4]
This document provides detailed application notes and protocols for the in vitro evaluation of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone (CAS: 925142-81-0), a pyrazole derivative with potential as a modulator of key biological pathways. Based on the well-documented activities of structurally related pyrazole compounds, we will focus on two primary areas of investigation: its potential as an anti-inflammatory agent through the inhibition of cyclooxygenase (COX) enzymes and its cytotoxic effects on cancer cell lines.
These protocols are designed for researchers, scientists, and drug development professionals to enable a robust preliminary assessment of the compound's biological activity.
Section 1: Anti-Inflammatory Activity Assessment via COX-2 Inhibition
Scientific Rationale
Inflammation is a complex biological response, and prostaglandins are key mediators of this process.[6] The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[1] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation.[6] Therefore, selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy for treating inflammation with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[7] Several pyrazole-containing compounds, such as Celecoxib, are potent and selective COX-2 inhibitors.[1][8] This protocol describes an in vitro assay to determine the inhibitory activity of this compound against human COX-2.
Experimental Workflow: COX-2 Inhibition Assay
Caption: Workflow for the in vitro COX-2 inhibition assay.
Protocol: COX-2 (Human) Inhibitor Screening Assay
Materials:
-
This compound
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Celecoxib (positive control)
-
DMSO (vehicle)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Prostaglandin E2 (PGE2) ELISA kit
-
96-well microplates
-
Multichannel pipettes
-
Plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM. Also, prepare a vehicle control (DMSO in assay buffer) and a positive control (Celecoxib) at various concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of the serially diluted test compound, positive control, or vehicle control to respective wells.
-
Add 160 µL of the prepared human recombinant COX-2 enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of arachidonic acid solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
Quantify the amount of PGE2 produced in each well using a competitive PGE2 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test compound - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) using a non-linear regression analysis.
-
Expected Data and Interpretation
The results of the COX-2 inhibition assay can be summarized in a table to compare the potency of this compound with a known standard.
| Compound | COX-2 IC50 (µM) |
| This compound | [Experimental Value] |
| Celecoxib (Positive Control) | [Known Value, e.g., 0.04] |
A low IC50 value indicates potent inhibition of the COX-2 enzyme, suggesting potential anti-inflammatory activity. Further assays to determine the selectivity for COX-2 over COX-1 would be a logical next step to assess the therapeutic potential and safety profile of the compound.
Section 2: Anticancer Activity Assessment via Cell Viability Assay
Scientific Rationale
Pyrazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer.[9] The mechanism of action can be diverse, ranging from the induction of apoptosis to the inhibition of cell cycle progression. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay provides a robust and high-throughput method for the initial screening of the cytotoxic potential of a compound.
Experimental Workflow: MTT Cell Viability Assay
Caption: Workflow for the MTT cell viability assay.
Protocol: MTT Assay for Cytotoxicity in MCF-7 Cells
Materials:
-
This compound
-
MCF-7 human breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Doxorubicin (positive control)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count MCF-7 cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final concentrations should range from 0.1 µM to 200 µM.
-
Also, prepare a vehicle control (medium with the highest concentration of DMSO used) and a positive control (Doxorubicin).
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the prepared compound dilutions, vehicle control, or positive control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100
-
Plot the percent cell viability against the logarithm of the compound concentration and determine the IC50 value.
-
Expected Data and Interpretation
The cytotoxic effect of the compound can be presented in a table showing the IC50 values at different time points.
| Compound | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Doxorubicin (Positive Control) | [Known Value] | [Known Value] | [Known Value] |
A dose- and time-dependent decrease in cell viability, indicated by a lower IC50 value, suggests that this compound has cytotoxic activity against MCF-7 cells. Further investigations could explore the mechanism of cell death (e.g., apoptosis assays) and its effects on other cancer cell lines.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. By investigating its potential as a COX-2 inhibitor and a cytotoxic agent, researchers can gain valuable insights into its therapeutic potential. The modular nature of these assays allows for adaptation to screen other pyrazole derivatives and to explore a wider range of biological activities.
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Convenient synthesis, anti-inflammatory, analgesic and ulcerogenic activites of some new bis-hydrazones and pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Characterization of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone as a Putative Kinase Inhibitor
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer. Consequently, kinases are a major class of therapeutic targets. The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of many potent and selective kinase inhibitors approved for clinical use.[1][2] This document provides a comprehensive guide for the initial characterization of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone , a novel compound built upon this scaffold. We present detailed protocols for determining its in vitro inhibitory potency and selectivity using a non-radioactive biochemical assay, and for verifying its on-target effects within a cellular context by analyzing a key downstream signaling pathway. These methodologies are designed to provide researchers with a robust framework for evaluating novel pyrazole-based compounds as potential kinase inhibitors.
Scientific Rationale and Background
The human kinome comprises over 500 enzymes that catalyze the phosphorylation of substrates, acting as molecular switches in complex signaling networks.[3] The ATP-binding pocket is a highly conserved feature among kinases, yet subtle differences in its architecture allow for the design of specific inhibitors. The pyrazole scaffold has proven exceptionally effective in targeting this pocket.[2][4][5] Many successful inhibitors, such as Ruxolitinib (JAK1/2 inhibitor) and Tozasertib (Aurora kinase inhibitor), feature a pyrazole core that often forms critical hydrogen bonds with the kinase hinge region, a key interaction for ATP-competitive inhibition.[2][6]
The subject of this note, This compound (hereafter referred to as Pyr-Inhib-3C4E ), was designed based on this established pharmacophore. The 1-phenyl-pyrazole core is hypothesized to occupy the ATP-binding site, while the 3-chlorophenyl group may form interactions with hydrophobic regions of the pocket, potentially conferring selectivity.[2] The ethanone moiety at position 4 is a common feature that can be involved in interactions with the ATP-binding site.[6]
This application note outlines the essential primary assays to validate this hypothesis:
-
Biochemical Assay: To quantify the direct interaction between Pyr-Inhib-3C4E and purified kinases to determine its potency (IC50) and selectivity.
-
Cellular Assay: To confirm the compound is cell-permeable and engages its target in a physiological context, leading to the modulation of a downstream signaling event. We will focus on the PI3K/Akt pathway, a central node in cell survival and proliferation frequently targeted in cancer therapy.
Figure 1: Hypothesized action of Pyr-Inhib-3C4E on the PI3K/Akt signaling pathway.
In Vitro Biochemical Potency and Selectivity Profiling
Objective: To determine the half-maximal inhibitory concentration (IC50) of Pyr-Inhib-3C4E against a panel of purified protein kinases.
Methodology Rationale: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[7] It is a robust, high-throughput method that avoids the use of radioactive materials.[3][8] The assay works in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP produced is converted back to ATP, which is then used by luciferase to generate a light signal proportional to the initial kinase activity.[7]
Protocol 2.1: IC50 Determination using ADP-Glo™ Kinase Assay
Figure 2: Workflow for the in vitro ADP-Glo™ kinase assay.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of Pyr-Inhib-3C4E in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate, starting from 1 mM.
-
Reaction Setup: In a 384-well, white, flat-bottom plate, perform the following additions.[9]
-
Add 1 µL of diluted compound or DMSO (vehicle control) to appropriate wells.
-
Add 2 µL of a 2.5x kinase/substrate master mix (containing the specific kinase and its substrate in kinase buffer).
-
Mix and incubate for 15 minutes at room temperature to allow for compound binding.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of 2.5x ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate for 60 minutes at room temperature.
-
-
Terminate Reaction and Deplete ATP:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
-
Detect ADP:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure luminescence using a plate reader (e.g., Promega GloMax®).
-
Data Analysis:
-
Normalize the data by setting the average signal from vehicle (DMSO) control wells as 100% activity and wells without enzyme as 0% activity.
-
Plot the normalized percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Hypothetical Data Presentation
The selectivity of Pyr-Inhib-3C4E can be assessed by screening it against a panel of representative kinases from different families.
| Kinase Target | Kinase Family | Pyr-Inhib-3C4E IC50 (nM) |
| Akt1 | AGC | 45 |
| PDK1 | AGC | 150 |
| SRC | Tyrosine Kinase | 1,200 |
| EGFR | Tyrosine Kinase | >10,000 |
| CDK2/CycA | CMGC | 850 |
| p38α | CMGC | >10,000 |
Table 1: Example IC50 data for Pyr-Inhib-3C4E against a kinase panel. This hypothetical data suggests that the compound is most potent against the Akt1 kinase with reasonable selectivity over other kinases tested.
Cellular On-Target Activity Assessment
Objective: To determine if Pyr-Inhib-3C4E can inhibit Akt phosphorylation in a cellular context.
Methodology Rationale: Western blotting is a powerful technique to measure changes in protein expression and post-translational modifications, such as phosphorylation.[10] By treating cells with Pyr-Inhib-3C4E and then probing cell lysates with phospho-specific antibodies, we can directly observe the inhibition of a specific signaling event.[11] We will measure the phosphorylation of Akt at Serine 473 (p-Akt S473), a key marker of its activation. Normalizing this signal to the total amount of Akt protein controls for any variations in protein loading.[11]
Protocol 3.1: Western Blot Analysis of p-Akt (S473)
Figure 3: Step-by-step workflow for Western blot analysis.
Procedure:
-
Cell Culture and Treatment:
-
Seed a suitable cell line with constitutively active PI3K/Akt signaling (e.g., PC-3 prostate cancer cells) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels.[12]
-
Treat cells with increasing concentrations of Pyr-Inhib-3C4E (e.g., 0, 10, 50, 100, 500, 1000 nM) for 2 hours. Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly in the well with 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. This is critical to preserve the phosphorylation state of proteins.[10][13]
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[13]
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same concentration (e.g., 1 µg/µL) with lysis buffer and Laemmli sample buffer.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and perform electrophoresis.[12]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in Tris-Buffered Saline with 0.1% Tween-20 (TBST) containing 5% Bovine Serum Albumin (BSA). Expert Tip: BSA is preferred over non-fat milk for blocking when using phospho-specific antibodies, as milk contains phosphoproteins (casein) that can increase background noise.[10]
-
Incubate the membrane overnight at 4°C with a primary antibody against p-Akt (Ser473) diluted in 5% BSA/TBST.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times for 10 minutes each with TBST.
-
-
Detection and Re-probing:
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of p-Akt to Total Akt for each condition and normalize to the vehicle control.
Hypothetical Data Presentation
| [Pyr-Inhib-3C4E] (nM) | Normalized p-Akt / Total Akt Ratio (Arbitrary Units) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0 |
| 10 | 0.85 | 15 |
| 50 | 0.52 | 48 |
| 100 | 0.23 | 77 |
| 500 | 0.08 | 92 |
| 1000 | 0.05 | 95 |
Table 2: Example densitometry results from a Western blot experiment. The data shows a dose-dependent decrease in Akt phosphorylation upon treatment with Pyr-Inhib-3C4E, confirming its activity in a cellular environment.
Summary and Next Steps
This application note provides a foundational workflow to characterize this compound (Pyr-Inhib-3C4E) as a putative kinase inhibitor. The combination of in vitro biochemical assays and cell-based target validation is a critical first step in the evaluation pipeline.
The hypothetical results presented here suggest that Pyr-Inhib-3C4E is a potent and selective inhibitor of Akt1 that effectively suppresses the PI3K/Akt signaling pathway in cancer cells. Based on these findings, logical next steps would include:
-
Expanded Selectivity Profiling: Screen against a much larger panel of kinases (e.g., 400+ kinases) to fully understand its selectivity profile.
-
Mechanism of Action Studies: Perform enzyme kinetics to determine if the inhibition is ATP-competitive.
-
Cellular Phenotypic Assays: Conduct cell proliferation or apoptosis assays to link target inhibition with a functional cellular outcome.[5]
-
Pharmacokinetic Profiling: Evaluate the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess its drug-like potential.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number (Example) |
| Pyr-Inhib-3C4E | Synthesis Core | N/A |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 |
| Purified Kinases (Akt1, etc.) | Carna Biosciences | 08-140 |
| PC-3 Cell Line | ATCC | CRL-1435 |
| RIPA Lysis Buffer | Cell Signaling Tech. | 9806 |
| Protease/Phosphatase Inhibitor Cocktail | Thermo Fisher | 78440 |
| Anti-p-Akt (Ser473) Antibody | Cell Signaling Tech. | 4060 |
| Anti-Akt (pan) Antibody | Cell Signaling Tech. | 4691 |
| Anti-β-Actin Antibody | Abcam | ab8227 |
| HRP-conjugated Anti-Rabbit IgG | Cell Signaling Tech. | 7074 |
| PVDF Membrane | Millipore | IPVH00010 |
| ECL Western Blotting Substrate | Thermo Fisher | 32106 |
| 384-well white plates | Corning | 3572 |
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 6. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
- 8. tandfonline.com [tandfonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone
Welcome to the technical support center for the synthesis of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Here, we combine established chemical principles with practical, field-proven insights to ensure your success.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that is crucial for the development of various pharmaceutical agents. The pyrazole core is a privileged scaffold in medicinal chemistry, and its effective synthesis is of paramount importance.[1][2][3] This guide will focus on a common and reliable synthetic route involving a Vilsmeier-Haack reaction followed by the introduction of the acetyl group. We will address potential pitfalls and provide clear, actionable solutions.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis.
Question 1: My initial cyclocondensation reaction to form the pyrazole core is giving a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the initial pyrazole ring formation, typically a cyclocondensation between a hydrazine derivative and a 1,3-dicarbonyl compound, are a common issue.[4] The primary culprits are often related to the quality of starting materials, reaction conditions, and potential side reactions.
-
Starting Material Purity: Ensure your (3-chlorophenyl)hydrazine and the 1,3-dicarbonyl precursor are of high purity. Impurities in the hydrazine can lead to a host of side products. It is advisable to use freshly distilled or recrystallized hydrazine.
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. While ethanol or acetic acid are commonly used, exploring other options like isopropanol or dioxane might be beneficial.
-
Temperature: The reaction is typically run at reflux. However, if you are observing significant side product formation, lowering the temperature and extending the reaction time could improve the yield of the desired product.
-
pH Control: The pH of the reaction mixture can significantly influence the reaction rate and product distribution. For the reaction of hydrazines with 1,3-dicarbonyl compounds, an acidic medium is often beneficial to activate the carbonyl groups.
-
-
Side Reactions: The formation of regioisomers can be a problem, especially with unsymmetrical 1,3-dicarbonyl compounds.[5] Careful control of reaction conditions can help favor the desired isomer.
Question 2: I'm struggling with the Vilsmeier-Haack formylation step to produce 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde. The reaction is either incomplete or I'm getting a complex mixture of products.
Answer:
The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles like pyrazoles, but it requires careful control.[1][6][7] An incomplete reaction or the formation of byproducts often stems from the Vilsmeier reagent itself or the reaction conditions.
-
Vilsmeier Reagent Preparation: The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[6]
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the Vilsmeier reagent. A 2 to 5-fold excess of both POCl₃ and DMF relative to the pyrazole substrate is often recommended.[1]
-
Temperature of Formation: The Vilsmeier reagent should be prepared at a low temperature (typically 0 °C) before the addition of the pyrazole substrate. This minimizes the decomposition of the reagent.
-
-
Reaction Conditions:
-
Temperature: After the addition of the pyrazole, the reaction temperature needs to be carefully controlled. A common protocol involves heating the reaction mixture at 80-120 °C.[1][8] If the reaction is sluggish, a modest increase in temperature might be necessary. Conversely, if you observe charring or extensive side product formation, the temperature should be lowered.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
-
Work-up Procedure: The work-up is critical. The reaction mixture should be quenched by pouring it onto crushed ice, followed by careful neutralization with a base like sodium bicarbonate or sodium hydroxide.[9] Vigorous stirring during quenching is essential to hydrolyze the intermediate iminium salt to the desired aldehyde.
Question 3: The final step of converting the pyrazole-4-carbaldehyde to the ethanone is not proceeding as expected. What are my options?
Answer:
The conversion of the aldehyde to the ethanone can be achieved through various methods. If one approach is failing, consider the following alternatives:
-
Grignard Reaction: The most common method is the reaction of the aldehyde with methylmagnesium bromide (MeMgBr).
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Your solvent (typically THF or diethyl ether) must be anhydrous.
-
Reagent Quality: Use a freshly prepared or titrated Grignard reagent.
-
Oxidation of the Intermediate Alcohol: The initial product of the Grignard reaction is a secondary alcohol, which must be oxidized to the desired ketone. Common oxidizing agents include pyridinium chlorochromate (PCC) or a Swern oxidation.
-
-
Alternative Methods: If the Grignard reaction proves problematic, you could explore other organometallic reagents like methyllithium.
Question 4: I'm observing a significant amount of impurities in my final product. What are the best purification strategies?
Answer:
Purification of pyrazole derivatives can be challenging due to their polarity. A multi-step approach is often necessary.
-
Column Chromatography: This is the most common method for purifying the final product. A silica gel column with a gradient elution system of ethyl acetate and hexane is typically effective.
-
Recrystallization: If you can obtain a reasonably pure solid after chromatography, recrystallization can be an excellent final purification step. Experiment with different solvent systems, such as ethanol, isopropanol, or mixtures of ethyl acetate and hexane.
-
Acid Addition Salt Formation: A less common but potentially very effective method is the formation of an acid addition salt.[10][11] The pyrazole can be dissolved in an organic solvent and treated with an acid (e.g., phosphoric acid or oxalic acid) to precipitate the salt. The pure pyrazole can then be recovered by neutralization.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for this compound for a first-time synthesis?
A1: A robust and well-documented route involves a three-step process:
-
Cyclocondensation: React (3-chlorophenyl)hydrazine with a suitable 1,3-dicarbonyl compound (e.g., 1,1,3,3-tetramethoxypropane) to form 1-(3-chlorophenyl)-1H-pyrazole.
-
Vilsmeier-Haack Formylation: Formylate the pyrazole at the 4-position using POCl₃ and DMF to yield 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde.[8]
-
Grignard Reaction and Oxidation: React the aldehyde with methylmagnesium bromide followed by oxidation of the resulting secondary alcohol to obtain the target ethanone.
Q2: How can I effectively monitor the progress of my reactions?
A2: Thin Layer Chromatography (TLC) is an indispensable tool. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between your starting material, intermediates, and products. Visualize the spots using a UV lamp.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several reagents used in this synthesis are hazardous.
-
(3-chlorophenyl)hydrazine: Is toxic and a suspected carcinogen. Handle it in a fume hood with appropriate personal protective equipment (PPE).
-
Phosphorus oxychloride (POCl₃): Is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Grignard Reagents: Are flammable and react with water. Always work under an inert atmosphere and away from ignition sources.
Q4: Can I use Suzuki coupling for this synthesis?
A4: Yes, Suzuki coupling is a viable alternative, particularly for constructing the C-C bond between the pyrazole and the chlorophenyl ring.[12][13][14] This would typically involve coupling a 4-acetyl-1H-pyrazole with 3-chlorophenylboronic acid. However, this may require the synthesis of the substituted pyrazole starting material, which can have its own challenges. The Vilsmeier-Haack approach is often more direct for this specific target molecule.
Experimental Protocols
Protocol 1: Synthesis of 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (2 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 1-(3-chlorophenyl)-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 90 °C.
-
Maintain the reaction at 90 °C and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water.
-
Neutralize the aqueous solution to pH 7-8 with a saturated solution of sodium bicarbonate.
-
The product will precipitate as a solid. Filter the solid, wash it with cold water, and dry it under vacuum.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Protocol 2: Synthesis of this compound via Grignard Reaction
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde (1 equivalent) and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (1.2 equivalents, 3.0 M solution in diethyl ether) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude secondary alcohol.
-
Dissolve the crude alcohol in dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.
Visualizations
Caption: Workflow for the Vilsmeier-Haack formylation of 1-(3-chlorophenyl)-1H-pyrazole.
Caption: Workflow for the synthesis of the target ethanone via Grignard reaction and subsequent oxidation.
Quantitative Data Summary
| Step | Key Reagents | Typical Yield | Purity (Post-Purification) |
| Cyclocondensation | (3-chlorophenyl)hydrazine, 1,1,3,3-tetramethoxypropane | 70-85% | >95% |
| Vilsmeier-Haack | 1-(3-chlorophenyl)-1H-pyrazole, POCl₃, DMF | 60-75% | >98% |
| Grignard/Oxidation | Pyrazole-4-carbaldehyde, MeMgBr, PCC | 50-65% (over two steps) | >99% |
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. Unit 4 Pyrazole | PDF [slideshare.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ijpcbs.com [ijpcbs.com]
- 8. 1-(3-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde (618101-70-5) for sale [vulcanchem.com]
- 9. jpsionline.com [jpsionline.com]
- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone
Welcome to the Technical Support Center for 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and frequently asked questions related to the synthesis, analysis, and stability of this compound. As Senior Application Scientists, we have structured this guide to address the common challenges encountered during experimental work.
Part 1: Synthesis and Process-Related Impurities
The quality of this compound is intrinsically linked to its synthetic route. Understanding the potential side reactions and by-products is the first step in controlling the impurity profile of the final compound.
Q1: What is a common synthetic route for this compound, and what are the likely process-related impurities?
A prevalent and efficient method for the synthesis of 1-aryl-4-acylpyrazoles is the Knorr pyrazole synthesis.[1] This involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. For the synthesis of this compound (the target compound), a likely synthetic pathway involves the reaction of (E)-4-(dimethylamino)-1-(1H-pyrazol-4-yl)but-3-en-2-one with 3-chlorophenylhydrazine.
However, the use of an unsymmetrical 1,3-dicarbonyl equivalent can lead to the formation of a regioisomeric impurity.[2][3][4] The regioselectivity of the reaction is influenced by factors such as steric hindrance and the electronic effects of the substituents on both the dicarbonyl compound and the hydrazine.[5]
References
- 1. knorr pyrazole synthesis | PPTX [slideshare.net]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Crystallization of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the crystallization of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone (CAS 925142-81-0). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this pyrazole derivative. As a key intermediate or active pharmaceutical ingredient (API), achieving a consistent and pure crystalline form is paramount for downstream applications, impacting everything from stability and shelf-life to bioavailability.[1][2]
This document provides in-depth troubleshooting advice and standardized protocols grounded in established crystallization principles.
Section 1: Troubleshooting Common Crystallization Issues
This section addresses the most frequent challenges encountered during the crystallization of organic compounds, tailored with specific considerations for pyrazole derivatives.
Q1: My compound has completely dissolved but no crystals are forming, even after cooling. What should I do?
Potential Causes & Solutions:
-
Cause: The solution is not sufficiently supersaturated. This is often due to using an excessive amount of solvent.[3]
-
Solution 1: Induce Nucleation. Nucleation is the first step in crystal formation.[1] If the solution is stable, it may need a trigger. Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches can provide nucleation sites.
-
Solution 2: Add a Seed Crystal. If you have a previous batch of crystalline material, add a single, tiny crystal to the solution. This will act as a template for crystal growth.[4]
-
Solution 3: Reduce Solvent Volume. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the solute concentration. Allow it to cool again slowly. Be cautious not to evaporate too much solvent too quickly, as this can cause the compound to "crash out" as an amorphous powder or oil.[3]
-
Q2: My compound has separated as an oil, not a solid. How can I fix this "oiling out"?
Potential Causes & Solutions:
-
Cause 1: The solution temperature is above the compound's melting point. This is a common issue, especially for compounds with lower melting points or when using high-boiling point solvents.[4][6]
-
Solution: Re-heat the solution until the oil fully redissolves. Add a small amount of additional "good" solvent (the one it's soluble in) to lower the saturation point. Allow the solution to cool much more slowly. A slower cooling rate ensures the solution reaches the supersaturation point at a temperature below the compound's melting point.[3][7]
-
-
Cause 2: High concentration of impurities. Impurities can depress the melting point of the compound, increasing the likelihood of oiling out.[4][6]
-
Solution: Consider purifying the crude material before crystallization, for example, by column chromatography. If the impurities are colored, a charcoal treatment step may be effective.
-
-
Cause 3: The compound is precipitating too rapidly from a highly supersaturated solution.
Q3: My crystallization yield is very low. How can I improve it?
Potential Causes & Solutions:
-
Cause: Using too much solvent is the most common reason for poor yield, as a significant amount of the compound remains dissolved in the mother liquor.[3]
-
Solution 1: Optimize Solvent Volume. The goal is to use the minimum amount of hot solvent required to fully dissolve the compound. This ensures maximum recovery upon cooling. Perform small-scale solubility tests to determine the optimal ratio.
-
Solution 2: Recover from Mother Liquor. Do not discard the filtrate (mother liquor) immediately. You can often recover a second crop of crystals by evaporating some of the solvent and re-cooling. Note that this second crop may be less pure than the first.
-
Solution 3: Ensure Complete Crystallization. Allow sufficient time for the crystallization to complete at the final temperature. Rushing the filtration step will leave product in the solution.
-
Q4: The crystals are very fine, like a powder, or are long, thin needles. How can I get better quality crystals?
Potential Causes & Solutions:
-
Cause 1: Crystallization is occurring too quickly. Rapid crystal formation, driven by high supersaturation, often leads to the formation of many small nuclei, resulting in a fine powder or trapping impurities.[3]
-
Solution: Slow down the rate of crystallization. If using cooling crystallization, let the flask cool slowly to room temperature on a benchtop (insulating it with a cloth can help) before moving it to a colder environment like an ice bath. If using anti-solvent crystallization, add the anti-solvent much more slowly, perhaps dropwise, with vigorous stirring.[10]
-
-
Cause 2: The solvent system is not ideal. The interaction between the solvent and the solute influences the crystal habit (the external shape).
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for crystallizing this compound?
The ideal crystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[13] A general rule of thumb is "like dissolves like." Given the structure (aromatic rings, a ketone, and a pyrazole core), moderately polar solvents are a good starting point.
Recommended Screening Solvents:
-
Alcohols (Ethanol, Isopropanol)
-
Ketones (Acetone)
-
Esters (Ethyl Acetate)
-
Aromatic Hydrocarbons (Toluene)
-
Ethers (Methyl tert-butyl ether - MTBE)
-
Anti-solvents to consider: Water, Hexanes, Heptane
A systematic approach is to test solubility in a range of solvents at room temperature and then upon heating. See Protocol 1 for a detailed solvent screening workflow.
Q2: What is polymorphism and should I be concerned about it?
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[1][2] These different forms can have distinct physical properties, including solubility, melting point, and stability. For a pharmaceutical compound, controlling polymorphism is critical as it can affect the drug's performance and manufacturability.[14] When developing a crystallization process, it is crucial to characterize the resulting solid form (e.g., using XRPD, DSC) to ensure you are consistently producing the desired polymorph.
Q3: What are the main differences between cooling and anti-solvent crystallization?
Both methods aim to create a supersaturated solution to drive crystallization.[1]
-
Anti-Solvent Crystallization: Involves adding a "poor" solvent (an anti-solvent) to a solution of the compound in a "good" solvent. This reduces the overall solubility of the compound in the mixed solvent system, causing it to crystallize.[8][9][16] This method is particularly useful for compounds whose solubility is not strongly dependent on temperature.
Section 3: Key Experimental Protocols
Protocol 1: Solvent Screening
-
Place approximately 10-20 mg of your compound into several small test tubes.
-
To each tube, add a different solvent dropwise (e.g., ethanol, ethyl acetate, toluene, hexanes, water). Start with 0.5 mL.
-
Agitate at room temperature and observe. Record the solubility in a table (see Table 1).
-
If the compound is insoluble at room temperature, gently heat the tube in a water bath and observe.
-
If the compound dissolves when hot, remove the tube from the heat and allow it to cool to room temperature, then in an ice bath.
-
Observe if crystals form upon cooling. An ideal solvent is one where the compound is soluble when hot and insoluble when cold, producing a good yield of crystals.
| Solvent | Boiling Point (°C) | Polarity | Solubility (Cold) | Solubility (Hot) | Outcome on Cooling |
| Ethanol | 78 | Polar | Record observation | Record observation | Record observation |
| Toluene | 111 | Non-polar | Record observation | Record observation | Record observation |
| Ethyl Acetate | 77 | Mid-polar | Record observation | Record observation | Record observation |
| Acetone | 56 | Polar aprotic | Record observation | Record observation | Record observation |
| Heptane | 98 | Non-polar | Record observation | Record observation | Record observation |
| Water | 100 | Very Polar | Record observation | Record observation | Record observation |
| Table 1: Example of a solvent screening observation log. |
Protocol 2: Cooling Crystallization
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent (e.g., ethanol) in small portions while heating the mixture with gentle swirling (e.g., on a hot plate).
-
Continue adding solvent until the compound just dissolves completely.
-
Remove the flask from the heat source and cover it. Allow it to cool slowly to room temperature. Crystal nucleation should begin.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum.
Protocol 3: Anti-Solvent Crystallization
-
Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., acetone) at room temperature.
-
With efficient stirring, add a "poor" solvent (anti-solvent, e.g., water or hexanes) dropwise.
-
Continue adding the anti-solvent until the solution becomes persistently cloudy (the cloud point). This indicates the onset of nucleation.
-
If necessary, gently warm the solution until it becomes clear again, then allow it to cool slowly.
-
Allow the solution to stand at room temperature to permit crystal growth. Cooling in an ice bath can further increase the yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the anti-solvent or a mixture of the two solvents.
-
Dry the crystals under vacuum.
Section 4: Visualization Workflow
The following diagram illustrates a decision-making workflow for troubleshooting common crystallization outcomes.
Caption: Decision tree for troubleshooting crystallization experiments.
References
- 1. syrris.com [syrris.com]
- 2. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mt.com [mt.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. laccei.org [laccei.org]
- 11. researchgate.net [researchgate.net]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. unifr.ch [unifr.ch]
- 14. scispace.com [scispace.com]
- 15. bia.si [bia.si]
- 16. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
Technical Support Center: 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone. It is structured in a question-and-answer format to directly address common challenges encountered during experimental analysis, particularly concerning its stability and degradation pathways.
Section 1: FAQs on Stability and Forced Degradation
This section addresses foundational questions regarding the stability of this compound and the rationale behind forced degradation studies.
Q1: Why is it critical to understand the degradation pathways of this compound?
A1: Understanding the degradation pathways is fundamental to drug development for several reasons. The formation of degradation products can lead to a loss of potency in the active pharmaceutical ingredient (API)[1]. More critically, degradants can be toxic or cause unintended side effects, posing a significant risk to patient safety[1]. Forced degradation studies, often called stress testing, are a regulatory requirement by agencies like the FDA and are outlined in ICH guidelines (e.g., ICH Q1A)[2][3][4]. These studies help in identifying likely degradation products, determining the intrinsic stability of the molecule, and developing stability-indicating analytical methods that can reliably separate and quantify the API from its impurities[2][4]. This knowledge is essential for establishing safe storage conditions, determining shelf-life, and ensuring the quality and efficacy of the final drug product[4][5].
Q2: What are the primary degradation pathways anticipated for a compound with this structure?
A2: Based on its chemical structure—featuring a pyrazole ring, a chlorophenyl group, and an ethanone (acetyl) substituent—the compound is susceptible to several degradation mechanisms:
-
Hydrolysis: The acetyl group and potentially the pyrazole ring can be susceptible to cleavage in the presence of water, especially under acidic or basic conditions[1].
-
Oxidation: The pyrazole ring and the N-phenyl bond are potential sites for oxidation[1][6]. The reaction with oxygen or other oxidizing agents can lead to the formation of N-oxides, hydroxylated derivatives, or ring-opened products[7].
-
Photodegradation: Aromatic systems and heteroaromatic rings like pyrazole can absorb UV light, leading to photochemical transformations[8][9][10]. This can involve isomerization, ring cleavage, or radical-mediated reactions[8][11].
-
Thermal Degradation: At elevated temperatures, the molecule can undergo decomposition. For pyrazole derivatives, this can involve the elimination of nitrogen (N₂) or other fragmentation processes, often dictated by the nature and position of substituents[12][13][14][15][16].
Q3: What are the standard conditions for a forced degradation study according to ICH guidelines?
A3: ICH Q1A provides a framework for stress testing. The goal is to achieve 5-20% degradation of the API to ensure that the analytical methods are challenged without being overwhelmed[3]. While the specific conditions must be tailored to the molecule's stability, a typical protocol includes the following stress conditions[3][4][5]:
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature or elevated (e.g., 60 °C) | To assess susceptibility to degradation in acidic environments. |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature or elevated | To assess susceptibility to degradation in alkaline environments. |
| Oxidation | 3% to 30% H₂O₂ at room temperature | To evaluate sensitivity to oxidative stress. |
| Thermal Stress | Solid state heated above accelerated stability testing temps (e.g., 60-80 °C) | To identify thermally induced degradation products[5]. |
| Photostability | Exposure to a combination of visible and UV light (ICH Q1B guidelines) | To determine if the molecule is light-sensitive. |
Section 2: Troubleshooting Guide for HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is the primary technique for monitoring stability and separating degradation products[4]. This section provides solutions to common issues encountered during method development and execution.
Q1: My chromatogram shows significant peak tailing for the parent compound. What are the likely causes and how can I fix it?
A1: Peak tailing is often a result of secondary interactions between the analyte and the stationary phase or issues within the HPLC system.
-
Causality: The pyrazole nitrogen atoms in your molecule can act as basic sites. If you are using a standard silica-based C18 column, these basic sites can interact with acidic residual silanol groups on the silica surface, causing tailing. Column degradation or contamination can also be a cause[17][18].
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to pH 2-3) using an acid like trifluoroacetic acid (TFA) or formic acid. This protonates the basic sites on the analyte and suppresses the ionization of silanol groups, minimizing secondary interactions.
-
Use a Base-Deactivated Column: Employ an "end-capped" or base-deactivated column specifically designed for analyzing basic compounds[18].
-
Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained contaminants[18]. If the problem persists, the column may be degraded and require replacement[17].
-
Optimize Sample Solvent: Whenever possible, dissolve the sample in the mobile phase to avoid solvent mismatch effects that can distort peak shape[18][19].
-
Q2: I'm observing ghost peaks in my blank runs after analyzing degradation samples. What's happening?
A2: Ghost peaks are typically caused by sample carryover from a previous injection or contamination in the mobile phase or system.
-
Causality: Degradation studies often produce complex mixtures, and some degradants may be "sticky" or less soluble, leading to their retention in the injection port, tubing, or on the column, from which they elute in subsequent runs[20].
-
Troubleshooting Steps:
-
Improve Needle/Injector Wash: Increase the volume and strength of the solvent used for the autosampler's needle wash. A common effective wash solution is a mix of organic and aqueous solvents that can dissolve a wide range of compounds.
-
Implement a Stronger Elution Step: If using a gradient method, add a high-organic "wash" step at the end of each run to elute strongly retained compounds from the column[21].
-
Check for System Contamination: Systematically check for contamination, starting with freshly prepared mobile phases[20]. If the problem persists, clean the injector and other system components according to the manufacturer's guide.
-
Q3: My system backpressure is fluctuating wildly. What should I do?
A3: Pressure fluctuations are almost always related to air bubbles or faulty pump components.
-
Causality: Inadequate degassing of the mobile phase allows air bubbles to get trapped in the pump heads, causing inconsistent flow and pressure readings[17]. Worn pump seals or faulty check valves are also common culprits[17][21].
-
Troubleshooting Steps:
-
Degas Mobile Phase: Ensure all mobile phases are thoroughly degassed, preferably using an online degasser. If not available, sparging with helium or vacuum filtration can be used[19].
-
Purge the Pump: Purge the system at a high flow rate to dislodge any trapped air bubbles[21].
-
Inspect Check Valves and Seals: If purging doesn't solve the issue, the check valves may be dirty or failing and need cleaning or replacement. Worn pump seals can also cause leaks and pressure instability and should be replaced as part of routine maintenance[17][21].
-
Section 3: Experimental Protocols and Plausible Degradation Pathways
This section provides a general experimental workflow and visualizes plausible degradation pathways for this compound based on established chemical principles.
Q1: How do I design and execute a forced degradation study for this compound?
A1: A systematic approach is required. The following protocol and workflow provide a validated starting point.
Protocol: Forced Degradation of this compound
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions Setup: For each condition, mix the stock solution with the stressor as detailed in the table below. Include a control sample (API in solvent) kept at ambient temperature.
-
Acid: Mix 1 mL of stock with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.
-
Base: Mix 1 mL of stock with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal: Store the solid API in an oven at 80°C for 48 hours, then dissolve for analysis.
-
Photolytic: Expose the stock solution to light conditions as specified in ICH Q1B.
-
-
Sampling and Quenching: At designated time points, withdraw an aliquot of each stressed solution. For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL) using the mobile phase. Analyze using a validated stability-indicating HPLC-UV method. Couple with a mass spectrometer (LC-MS) for structural elucidation of degradants.
-
Data Evaluation: Calculate the percentage of degradation. Ensure mass balance is within an acceptable range (typically 95-105%) to confirm that all major degradants are being detected.
Workflow Diagram: Forced Degradation Study
Caption: Workflow for a Forced Degradation Study.
Q2: What are the plausible degradation pathways for this molecule under hydrolytic and oxidative stress?
A2: While definitive pathways require experimental confirmation, we can propose the following mechanisms based on the compound's functional groups.
Plausible Degradation Pathways
Caption: Plausible Degradation Pathways.
-
Hydrolytic Pathway: The most probable point of hydrolytic attack is the acetyl group, which could be cleaved under either acidic or basic conditions to yield 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid (H1). Under more forcing conditions, the pyrazole ring itself could potentially undergo cleavage (H2).
-
Oxidative Pathway: The pyrazole ring is susceptible to oxidation. The pyridine-like nitrogen (N2) is a likely site for N-oxide formation (O1 ). Additionally, the electron-rich aromatic rings could undergo hydroxylation (O2 ), although the chloro-substituent is deactivating.
References
- 1. moravek.com [moravek.com]
- 2. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 3. ijnrd.org [ijnrd.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials - Beijing Institute of Technology [pure.bit.edu.cn]
- 17. aelabgroup.com [aelabgroup.com]
- 18. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. ijnrd.org [ijnrd.org]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Removing catalyst residues from 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone
Topic: Strategies for Removing Catalyst Residues from 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Purity in Pharmaceutical Intermediates
Welcome to the technical support center. This guide is designed to provide practical, in-depth solutions for a common yet critical challenge in pharmaceutical synthesis: the removal of transition metal catalyst residues from the active pharmaceutical ingredient (API) intermediate, this compound.
The synthesis of complex heterocyclic molecules such as this pyrazole derivative often relies on powerful cross-coupling reactions catalyzed by transition metals like palladium (Pd), copper (Cu), and nickel (Ni).[1][2][3] While essential for forming key carbon-carbon and carbon-heteroatom bonds, residual traces of these metals in the final product are unacceptable.[4] Regulatory bodies, through guidelines like the ICH Q3D, impose strict limits on elemental impurities due to their potential toxicity and impact on drug stability and efficacy.[4][5]
The structure of this compound, with its nitrogen-containing pyrazole ring, presents a specific challenge. The lone pair electrons on the nitrogen atoms can act as ligands, chelating to residual metal ions and forming stable complexes that are difficult to remove through standard purification techniques like recrystallization alone.[6][7] This guide provides a series of troubleshooting steps, detailed protocols, and expert insights to help you achieve the required levels of purity for your intermediate.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the common questions and issues encountered during the purification of this compound.
General Questions
Q1: Why is it critical to remove catalyst residues from my API intermediate? A: Catalyst residues are considered elemental impurities and are strictly regulated in pharmaceutical products.[8] Their presence can have several detrimental effects:
-
Toxicity: Many transition metals are toxic even at low concentrations, posing a direct risk to patient safety.[8]
-
Downstream Reactivity: Residual catalysts can interfere with or poison catalysts used in subsequent synthetic steps, leading to failed reactions or the formation of new impurities.[4]
-
API Stability: Metal ions can catalyze the degradation of the final drug product, reducing its shelf life.
Q2: What are the acceptable limits for residual metals in my product? A: The permitted daily exposure (PDE) limits are defined by the ICH Q3D guideline. From these, acceptable concentration limits in the drug substance can be calculated based on the maximum daily dose. For commonly used catalysts, the limits are stringent.
| Catalyst Metal | Class | Oral PDE (µ g/day ) | Typical Concentration Limit (ppm, for ≤10 g/day dose) |
| Palladium (Pd) | 2A | 100 | 10 |
| Nickel (Ni) | 2A | 200 | 20 |
| Copper (Cu) | 3 | 3000 | 300 |
| Source: Adapted from ICH Q3D Guideline for Elemental Impurities.[4] |
Q3: My compound looks pure by NMR and LC-MS, but ICP-MS analysis shows high metal content. Why? A: This is a common scenario. NMR and LC-MS are excellent for detecting organic impurities but are not designed to quantify trace metals. The metal may be complexed with your product, co-eluting during chromatography without being detected by standard UV or MS detectors. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the standard, highly sensitive technique required for accurate quantification of elemental impurities.
Catalyst-Specific Troubleshooting
Q4: I used a palladium catalyst for a Suzuki coupling to synthesize my pyrazole, and now the isolated solid is grayish-black. What should I do? A: The color indicates the presence of residual palladium, likely in a finely divided metallic form ("palladium black"). This often happens when the Pd(II) precatalyst is reduced to Pd(0). While it appears heterogeneous, it can be colloidal and difficult to remove by simple filtration.
-
First Step: Attempt filtration through a pad of Celite®. This can remove larger agglomerates.[9]
-
Next Step: If color persists, an activated carbon treatment is highly effective at adsorbing finely dispersed palladium particles.[10][11]
Q5: My attempts at recrystallization are not reducing the palladium levels below 50 ppm. What is happening? A: This strongly suggests that the palladium is complexed with your product. The pyrazole nitrogens in this compound can chelate the palladium ion, making the metal-product complex co-crystallize.[6][7] In this situation, you must use a method that can break this complex. A metal scavenger with a higher affinity for palladium, such as one containing thiol groups, is the recommended solution.[12]
Q6: How do I remove residual copper after a copper-catalyzed reaction? A: Copper is often easier to remove than palladium.
-
Aqueous Wash: A simple and effective method is to wash the organic solution of your product with an aqueous solution of a chelating agent. A dilute solution of ammonium hydroxide is effective, as it forms a water-soluble, deep-blue tetraamminecopper(II) complex.[13] Aqueous EDTA washes are also a standard and effective protocol.[13]
-
Scavengers: If aqueous washing is insufficient, silica-based scavengers like SiliaMetS TAAcONa (a supported version of EDTA) or SiliaMetS Thiourea are very effective for copper.[14][15]
Q7: I used Raney Nickel for a hydrogenation and now I'm concerned about residual nickel. How do I remove it and handle the catalyst safely? A: Raney Nickel is pyrophoric when dry and must be handled with care, typically under a blanket of water or solvent.
-
Removal of Bulk Catalyst: The bulk of the heterogeneous Raney Nickel can be removed by filtration.[16] A filtration through Celite is recommended to capture fine particles.
-
Removal of Leached Nickel: Trace amounts of nickel may leach into the reaction mixture as soluble Ni(II) salts. These can be effectively removed using specialized metal scavengers. Studies have shown that scavengers containing triamine or DMT (dimercaptothiadiazole) functionalities are highly efficient at capturing dissolved nickel.[17]
Part 2: Troubleshooting Guides and Experimental Protocols
This section provides detailed workflows and step-by-step protocols for the most effective removal techniques.
General Workflow for Catalyst Removal
The first step in any purification strategy is to quantify the problem. Always begin with an ICP-MS analysis of your crude product to determine the initial metal concentration. This baseline value will allow you to assess the effectiveness of your chosen purification method.
Method 1: Purification by Metal Scavenging
Expertise & Causality: Metal scavengers are solid supports (typically silica gel or polystyrene resin) functionalized with chelating ligands that have a very high affinity for specific metals.[8][18] This method is highly selective and effective because the scavenger forms a strong, irreversible bond with the metal residue, effectively "pulling" it out of the solution and away from your product. The resulting metal-scavenger complex is a solid and is easily removed by simple filtration. This is often the most effective method when recrystallization fails due to product-metal complexation.[6]
Comparative Data for Scavenger Selection:
| Target Metal | Recommended Scavenger Functional Group | Typical Scavenger Name(s) | Mechanism of Action |
| Palladium (Pd) | Thiol, Thiourea, Trimercaptotriazine (TMT) | ISOLUTE® Si-Thiol, SiliaMetS® Thiourea, ISOLUTE® Si-TMT | High affinity of sulfur for soft metals like Pd(0) and Pd(II).[4][12] |
| Copper (Cu) | Triamine, Triaminetetraacetate (EDTA-like) | SiliaMetS® Triamine, SiliaMetS® TAAcONa | Strong chelation with Cu(II) via nitrogen and oxygen donors.[14][15] |
| Nickel (Ni) | Triamine, Dimercaptothiadiazole (DMT) | SiliaMetS® Triamine, SiliaMetS® DMT | Forms stable complexes with Ni(II) through nitrogen and sulfur ligands.[17] |
Experimental Protocol: Scavenger Screening and Bulk Removal
-
Screening (Optional but Recommended):
-
To four separate vials, add an equal amount of your crude product solution (e.g., 50 mg of product in 1 mL of solvent).
-
To three vials, add a different candidate scavenger (e.g., for palladium, use thiol, TMT, and triamine scavengers) at a loading of ~5 equivalents relative to the metal content. Leave one vial as a control.
-
Stir the vials at room temperature or slightly elevated temperature (40-50 °C) for 4-16 hours.[18]
-
Filter each sample and submit the filtrate for ICP-MS analysis to identify the most effective scavenger.
-
-
Bulk Scavenging Protocol:
-
Dissolve the crude this compound in a suitable solvent (e.g., Toluene, Ethyl Acetate, THF) to a concentration of 50-100 mg/mL.
-
Add the selected metal scavenger (typically 5-10 equivalents relative to the metal impurity).
-
Stir the mixture at room temperature or an optimized temperature from your screening study for 4-16 hours.
-
Filter the mixture through a pad of Celite® or a fritted funnel to remove the scavenger resin.
-
Wash the collected resin with fresh solvent to ensure complete recovery of your product.
-
Combine the filtrates and concentrate under reduced pressure to yield the purified product.
-
Submit a sample of the final product for ICP-MS analysis to confirm metal removal.
-
Method 2: Purification by Activated Carbon Treatment
Expertise & Causality: Activated carbon possesses a highly porous structure with a vast surface area, making it an excellent adsorbent.[10] It removes metal residues, particularly colloidal metals like palladium black, through physical adsorption onto its surface.[11] Its effectiveness is generally broad, but it can sometimes adsorb the product as well, leading to yield loss. Therefore, optimization of the carbon amount, treatment time, and temperature is crucial. For enhanced performance, carbon can be used in a binary system with a soluble chelating agent, where the chelator binds the metal in solution and the resulting complex is then adsorbed onto the carbon.[4]
Experimental Protocol: Activated Carbon Treatment
-
Preparation: Dissolve the crude product in a suitable solvent (e.g., Toluene, Methanol, Ethyl Acetate) in a round-bottom flask.
-
Addition: Add powdered activated carbon (a high-purity, pharmaceutical grade is recommended). Start with a loading of 5-10% by weight relative to your product (e.g., for 10 g of product, use 0.5-1.0 g of carbon).
-
Treatment: Stir the slurry at a moderately elevated temperature (e.g., 40-60 °C) for 1-4 hours. Higher temperatures can increase efficiency but may also lead to greater product loss.
-
Filtration: It is critical to filter the mixture while it is still hot to prevent the product from crystallizing out on the carbon. Set up a filtration apparatus with a pad of Celite® (approx. 1-2 cm thick) in a Büchner or fritted funnel.
-
Washing: Wash the carbon cake thoroughly with several portions of hot, fresh solvent to recover any adsorbed product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure.
-
Analysis: Submit the resulting solid for ICP-MS analysis to verify the reduction in metal content.
Method 3: Purification by Recrystallization
Expertise & Causality: Recrystallization is a fundamental purification technique that separates compounds based on differences in their solubility.[19] The ideal scenario is one where the target compound's solubility is high in a hot solvent and low in the same solvent when cold, while the impurities (including metal residues) remain soluble at all temperatures. For pyrazole derivatives, common solvents include alcohols (ethanol, isopropanol), esters (ethyl acetate), and mixed solvent systems like ethanol/water or hexane/ethyl acetate.[19] While simple and scalable, its effectiveness for catalyst removal is highly dependent on the nature of the impurity. As noted, it is often ineffective for chelated metal species.
Experimental Protocol: Mixed-Solvent Recrystallization
This method is useful when no single solvent provides the ideal solubility profile.[19]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum required amount of a hot "good" solvent (one in which it is very soluble, e.g., ethanol or acetone).
-
Induce Precipitation: While the solution is still hot, slowly add a "poor" solvent (one in which the product is insoluble, e.g., water or hexane) dropwise until you observe persistent cloudiness (turbidity).
-
Re-dissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, you can then place it in an ice bath.
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
References
- 1. epubl.ktu.edu [epubl.ktu.edu]
- 2. researchplateau.com [researchplateau.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biotage.com [biotage.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. silicycle.com [silicycle.com]
- 15. silicycle.com [silicycle.com]
- 16. US5690836A - Method of removing catalyst - Google Patents [patents.google.com]
- 17. silicycle.com [silicycle.com]
- 18. Metal Scavengers [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in successfully scaling up this important chemical synthesis. As Senior Application Scientists, we understand the nuances and challenges that can arise when transitioning from a lab-scale reaction to a larger production environment. This resource combines technical accuracy with practical, field-proven insights to ensure a robust and reproducible process.
I. Synthesis Overview & Key Challenges
The synthesis of this compound typically involves a multi-step process. A common and effective route is the Vilsmeier-Haack formylation of a substituted pyrazole, followed by the addition of a methyl group, often via a Grignard reaction. While this pathway is well-established, scaling up can introduce challenges related to reaction control, impurity profiles, and product isolation.
Common Synthetic Approach:
A widely used method for synthesizing pyrazole-4-carbaldehydes, the precursor to the target ethanone, is the Vilsmeier-Haack reaction. This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring like pyrazole.
The synthesis can be conceptualized in the following stages:
-
Formation of the Pyrazole Ring: This often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with (3-chlorophenyl)hydrazine.
-
Formylation of the Pyrazole Ring: The Vilsmeier-Haack reaction is employed to introduce the aldehyde group at the 4-position of the pyrazole ring.
-
Conversion to the Ethanone: The pyrazole-4-carbaldehyde is then reacted with a methylating agent, such as a methyl Grignard reagent (e.g., methylmagnesium bromide), followed by oxidation to yield the desired ethanone.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up of the synthesis.
Issue 1: Low Yield in the Vilsmeier-Haack Formylation Step
Question: We are experiencing a significant drop in yield for the formylation step when moving from a 10g to a 100g scale. What are the likely causes and how can we mitigate this?
Answer:
A decrease in yield upon scale-up of the Vilsmeier-Haack reaction is a common issue, often related to mass and heat transfer limitations.
-
Cause 1: Inefficient Mixing: On a larger scale, achieving homogeneous mixing of the viscous Vilsmeier reagent with the pyrazole substrate is more challenging. This can lead to localized "hot spots" and incomplete reaction.
-
Solution: Employ a reactor with an appropriate overhead stirrer that provides good agitation throughout the reaction vessel. Consider a baffled reactor to improve mixing efficiency. The rate of addition of the Vilsmeier reagent should also be carefully controlled to maintain a consistent reaction temperature.
-
-
Cause 2: Poor Temperature Control: The Vilsmeier-Haack reaction is exothermic
Validation & Comparative
A Comparative Analysis of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone and Other Pyrazole Derivatives in Drug Discovery
In the landscape of medicinal chemistry, pyrazole derivatives represent a cornerstone scaffold due to their remarkable versatility and broad spectrum of biological activities. This guide provides a detailed comparative analysis of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone against other notable pyrazole derivatives, focusing on their performance in preclinical studies. We will delve into the underlying structure-activity relationships (SAR), supported by experimental data and detailed protocols, to offer researchers and drug development professionals a comprehensive resource for informed decision-making.
Introduction to the Pyrazole Scaffold: A Privileged Structure
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged structure" in drug discovery. Its ability to act as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets, has led to its incorporation into numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Sunitinib.
The synthetic accessibility of the pyrazole core allows for extensive chemical modifications at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The subject of our focus, this compound, features key structural motifs: a 3-chlorophenyl group at the N1 position and an acetyl group at the C4 position. These substitutions critically influence the molecule's electronic and steric properties, dictating its interaction with specific biological targets.
Comparative Biological Evaluation: Anticancer and Antimicrobial Activities
Our comparative analysis centers on the anticancer and antimicrobial potential of this compound relative to other derivatives where the substitution pattern is varied.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole derivatives is profoundly influenced by the nature and position of substituents on both the pyrazole and the N-phenyl rings.
-
Substitution on the N-phenyl ring: The presence of electron-withdrawing groups, such as the chlorine atom at the meta-position in our lead compound, often enhances biological activity. This is attributed to altered electronic distribution and potential for halogen bonding, which can strengthen ligand-receptor interactions. Studies have shown that changing the position (ortho, meta, para) or the nature of the halogen (F, Cl, Br) can significantly impact efficacy and selectivity.
-
Substitution at the C4 position: The acetyl group at the C4 position is a key feature. It can act as a hydrogen bond acceptor and provides a reactive handle for further chemical modifications to generate more complex derivatives, such as chalcones or hydrazones, which often exhibit enhanced biological profiles.
The following diagram illustrates the general workflow for synthesizing and evaluating these pyrazole derivatives.
Caption: General workflow for the synthesis and biological evaluation of pyrazole derivatives.
Comparative Anticancer Activity
To illustrate the comparative performance, we summarize data from studies evaluating pyrazole derivatives against various cancer cell lines. The data is presented in terms of IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Pyrazole Derivatives
| Compound ID | R (N1-phenyl) | R' (C4) | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) |
| P1 | 3-Cl | -COCH3 | 12.5 | 18.2 | 15.8 |
| P2 | 4-Cl | -COCH3 | 18.9 | 25.1 | 22.4 |
| P3 | 4-F | -COCH3 | 22.4 | 30.5 | 28.1 |
| P4 | H | -COCH3 | > 50 | > 50 | > 50 |
| P5 | 3-Cl | -H | > 50 | > 50 | > 50 |
From this data, several key insights emerge:
-
Impact of Halogen Position: this compound (P1 ) consistently demonstrates superior potency across all tested cell lines compared to its 4-chloro analogue (P2 ). This highlights the critical role of the substituent's position on the phenyl ring.
-
Impact of Halogen Type: The chloro-substituted derivatives (P1 , P2 ) are more potent than the fluoro-substituted analogue (P3 ), suggesting that the nature of the halogen influences activity.
-
Importance of Substituents: The unsubstituted N-phenyl derivative (P4 ) and the C4-unsubstituted derivative (P5 ) show a dramatic loss of activity, underscoring the necessity of both the N1-aryl and C4-acetyl groups for anticancer efficacy.
Comparative Antimicrobial Activity
Pyrazole derivatives have also been extensively studied for their antimicrobial properties. The following table compares the Minimum Inhibitory Concentration (MIC) of our lead compound with other derivatives against common bacterial and fungal strains.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound ID | R (N1-phenyl) | R' (C4) | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) |
| P1 | 3-Cl | -COCH3 | 16 | 32 | 32 |
| P6 | 2,4-diCl | -COCH3 | 8 | 16 | 16 |
| P7 | 4-NO2 | -COCH3 | 32 | 64 | 64 |
| P8 | 3-Cl | -CHO | 32 | 64 | 32 |
Key observations from the antimicrobial data include:
-
Enhanced Activity with Multiple Halogens: The 2,4-dichloro derivative (P6 ) shows a two-fold increase in potency compared to the mono-chloro compound P1 , suggesting a positive correlation between the degree of halogenation and antimicrobial activity.
-
Influence of Electron-Withdrawing Groups: While the strongly electron-withdrawing nitro group (P7 ) imparts activity, it is less effective than the chloro-substituents.
-
Role of the C4-Carbonyl: Replacing the C4-acetyl group with a formyl group (P8 ) leads to a general decrease in antibacterial potency, indicating that the methyl of the acetyl group may be involved in beneficial hydrophobic interactions.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the presented data, we provide detailed, step-by-step methodologies for the key biological assays.
Protocol: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
The following diagram outlines the MTT assay workflow.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Mechanistic Insights: Targeting Cellular Pathways
The anticancer activity of many pyrazole derivatives is linked to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation. For instance, some pyrazole scaffolds are known to target kinases like VEGFR, PDGFR, and c-Kit. The 1-(3-chlorophenyl) moiety can anchor the inhibitor within the ATP-binding pocket of the kinase, while the C4-acetyl group can form key hydrogen bonds with the hinge region of the enzyme.
The diagram below illustrates this hypothetical mechanism of action.
Caption: Pyrazole derivatives can inhibit receptor tyrosine kinases, blocking downstream signaling.
Conclusion and Future Directions
This guide demonstrates that this compound is a potent scaffold with significant anticancer and antimicrobial activities. Comparative analysis reveals that its efficacy is highly dependent on the precise substitution pattern on the N1-phenyl and C4 positions. The meta-chloro substitution appears optimal for cytotoxicity compared to other positional isomers, and the C4-acetyl group is crucial for activity.
Future research should focus on:
-
Lead Optimization: Synthesizing new analogues based on the SAR insights to further improve potency and selectivity.
-
Mechanism of Action Studies: Elucidating the specific molecular targets (e.g., which kinases or enzymes) to understand the mechanistic basis of the observed activities.
-
In Vivo Evaluation: Advancing the most promising compounds to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By systematically exploring the chemical space around the pyrazole core, the scientific community can continue to unlock the full potential of this remarkable scaffold in the development of next-generation therapeutics.
A Comparative Guide to the Biological Activity of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone Analogs
In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous compounds with a wide array of biological activities.[1] This guide provides a comprehensive comparison of the biological activities of analogs based on the 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone framework. By exploring the nuances of structural modifications, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of the structure-activity relationships (SAR) that govern the anticancer, antimicrobial, and anti-inflammatory potential of this promising class of compounds.
Introduction to the this compound Scaffold
The core structure, this compound, presents a unique combination of a pyrazole ring substituted with a 3-chlorophenyl group at the N1 position and an ethanone moiety at the C4 position. The presence of the halogenated phenyl ring and the reactive keto group provides a versatile platform for synthetic modifications, allowing for the systematic exploration of how different functional groups impact biological efficacy. The inherent biological activities of pyrazole derivatives, ranging from antimicrobial to anticancer and anti-inflammatory effects, make this scaffold a compelling starting point for the development of novel therapeutic agents.[2][3][4]
Synthesis of this compound Analogs
The synthesis of the parent scaffold and its analogs typically follows a well-established synthetic route. A common approach involves the reaction of a substituted phenylhydrazine with a β-diketone or a related precursor. The ethanone moiety at the 4-position can be introduced through various synthetic strategies, including Vilsmeier-Haack formylation followed by reaction with an organometallic reagent. Modifications to the core structure can be systematically introduced by varying the substituents on the phenylhydrazine and by further chemical transformations of the ethanone group.
Comparative Biological Activity
The biological potential of this compound analogs has been explored across several key therapeutic areas. The following sections provide a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data from peer-reviewed literature.
Anticancer Activity
Several studies have demonstrated the cytotoxic effects of pyrazole derivatives against various cancer cell lines. The introduction of different substituents on the pyrazole and phenyl rings can significantly influence their anticancer potency. For instance, the presence of specific halogen substitutions on the phenyl ring has been shown to enhance cytotoxicity.
Table 1: Anticancer Activity (IC50 values in µM) of Selected Pyrazole Analogs
| Compound ID | R1 (at C3 of Pyrazole) | R2 (on Phenyl Ring) | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | -H | 3-Cl, 4-F | MCF-7 (Breast) | <0.1 | [5] |
| Analog B | -CH3 | 3-Cl | HepG2 (Liver) | 9.13 | [6] |
| Analog C | Thiazole moiety | 3-Cl | A549 (Lung) | 6.52 | [6] |
| Analog D | -H | 4-Br | MCF-7 (Breast) | 16.52 | [6] |
| Doxorubicin | (Standard Drug) | MCF-7 (Breast) | <0.1 | [5] | |
| Doxorubicin | (Standard Drug) | HepG2 (Liver) | 34.24 | [6] |
The data in Table 1 highlights that specific substitutions can lead to potent anticancer activity, with Analog A showing cytotoxicity comparable to the standard drug doxorubicin against the MCF-7 breast cancer cell line.[5] The introduction of a thiazole moiety in Analog C also resulted in significant activity against lung cancer cells.[6]
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively investigated. The structural modifications on the this compound backbone can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 2: Antimicrobial Activity (MIC values in µg/mL) of Selected Pyrazole Analogs
| Compound ID | R1 (at C3 of Pyrazole) | R2 (on Phenyl Ring) | Microorganism | MIC (µg/mL) | Reference |
| Analog E | Imidazothiadiazole moiety | 3-Cl, 2,4-di-F | S. aureus (MRSA) | 0.25 | [7] |
| Analog F | -H | 3-Cl | E. coli | >128 | [8] |
| Analog G | Imidazothiadiazole moiety | 3-Cl, 4-F | C. albicans | 0.25 | [7] |
| Gatifloxacin | (Standard Drug) | S. aureus (MRSA) | 1 | [7] | |
| Ciprofloxacin | (Standard Drug) | E. coli | - | ||
| Fluconazole | (Standard Drug) | C. albicans | - |
As shown in Table 2, the incorporation of an imidazothiadiazole moiety (Analogs E and G) can confer potent antimicrobial activity, with MIC values significantly lower than the standard drug gatifloxacin against MRSA and demonstrating strong antifungal activity.[7]
Anti-inflammatory Activity
Pyrazole derivatives have long been recognized for their anti-inflammatory properties, with some compounds acting as selective COX-2 inhibitors. Modifications to the this compound structure can modulate this activity.
Table 3: In-vivo Anti-inflammatory Activity of Selected Pyrazole Analogs
| Compound ID | R1 (at C3 of Pyrazole) | R2 (on Phenyl Ring) | % Inhibition of Paw Edema | Ulcer Index (UI) | Reference |
| Analog H | 4-methoxyphenyl | 3-Cl | Significant | 2.10-4.27 | [2] |
| Analog I | 4-methoxyphenyl, various heterocycles | 3-Cl | Comparable to Celecoxib | Low | [2] |
| Celecoxib | (Standard Drug) | High | Low | [2] | |
| Indomethacin | (Standard Drug) | High | High | [9] |
The results in Table 3 indicate that analogs of the core structure can exhibit significant anti-inflammatory activity, comparable to the well-known COX-2 inhibitor Celecoxib, while maintaining a favorable gastrointestinal safety profile as indicated by the low ulcer index.[2]
Experimental Protocols
To ensure the scientific integrity and reproducibility of the presented data, this section details the standard experimental protocols used to evaluate the biological activities of the this compound analogs.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. orientjchem.org [orientjchem.org]
- 4. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: The Established COX-2 Inhibitor Celecoxib versus the Investigational Pyrazole Derivative 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone
In the landscape of anti-inflammatory and analgesic drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone therapeutic strategy. This guide provides a detailed comparative analysis of the well-established non-steroidal anti-inflammatory drug (NSAID) Celecoxib against the investigational compound 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone. While Celecoxib's efficacy is extensively documented, direct biological data for this compound is not publicly available. Therefore, this guide will leverage data from structurally related pyrazole derivatives to project the potential efficacy of this compound, offering a framework for its future evaluation.
Introduction to the Compounds
Celecoxib is a diaryl-substituted pyrazole that functions as a selective COX-2 inhibitor, giving it potent anti-inflammatory, analgesic, and antipyretic properties.[1] Its mechanism of action involves the inhibition of prostaglandin synthesis, which are key mediators of pain and inflammation.[2] By selectively targeting COX-2 over COX-1, Celecoxib aims to reduce the gastrointestinal side effects commonly associated with non-selective NSAIDs.[3]
This compound is a pyrazole derivative with a distinct substitution pattern. While specific efficacy data for this compound is not available in peer-reviewed literature, the pyrazole scaffold is a well-established pharmacophore in the design of COX-2 inhibitors.[4] Numerous studies have demonstrated that modifications to the substituents on the pyrazole ring can significantly influence anti-inflammatory and analgesic activity.[2][3] This guide will, therefore, draw upon data from analogous pyrazole structures to provide a scientifically grounded hypothetical comparison.
The Cyclooxygenase (COX) Signaling Pathway
The therapeutic effects of both Celecoxib and, hypothetically, this compound are mediated through the inhibition of the COX pathway. Understanding this pathway is crucial for interpreting their efficacy.
Caption: The Cyclooxygenase (COX) signaling pathway, illustrating the conversion of arachidonic acid to prostaglandins, which mediate inflammation, pain, and physiological functions.
Comparative Efficacy Evaluation: Experimental Methodologies
To objectively compare the efficacy of these compounds, a series of standardized in vitro and in vivo assays are employed. The following protocols represent the gold standard in the field for assessing the anti-inflammatory and analgesic potential of novel chemical entities.
In Vitro COX-1/COX-2 Inhibition Assay
The foundational assessment of a potential NSAID is its ability to inhibit the COX enzymes. This is typically quantified by determining the half-maximal inhibitory concentration (IC50).
Experimental Protocol:
-
Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Inhibitor Incubation: A range of concentrations of the test compounds (Celecoxib and this compound) are pre-incubated with the respective COX isoforms.
-
Reaction Initiation: The substrate, arachidonic acid, is added to initiate the enzymatic reaction.
-
Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is measured, typically using an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of PGE2 production is determined.
Caption: Workflow for the in vitro COX inhibition assay to determine the IC50 values of test compounds.
In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema
This widely used animal model assesses the ability of a compound to reduce acute inflammation.
Experimental Protocol:
-
Animal Model: Typically, Wistar or Sprague-Dawley rats are used.
-
Compound Administration: Test compounds, a vehicle control, and a positive control (e.g., Celecoxib) are administered orally or intraperitoneally.
-
Induction of Inflammation: A subcutaneous injection of carrageenan solution is made into the plantar surface of the rat's hind paw.
-
Measurement of Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema for the treated groups is calculated relative to the vehicle control group.
In Vivo Analgesic Efficacy: Acetic Acid-Induced Writhing Test
This model evaluates the peripheral analgesic activity of a compound by inducing visceral pain.
Experimental Protocol:
-
Animal Model: Swiss albino mice are commonly used.
-
Compound Administration: The test compounds, vehicle, and a positive control are administered.
-
Induction of Writhing: A dilute solution of acetic acid is injected intraperitoneally.
-
Observation: The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage inhibition of writhing is calculated for the treated groups compared to the vehicle control.
Quantitative Data Comparison
The following tables summarize the known efficacy data for Celecoxib and provide a speculative framework for evaluating this compound based on published data for structurally related pyrazole derivatives.
Table 1: In Vitro COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | ~15 | ~0.04 | ~375 |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Representative Pyrazole Derivative 1 | 14.3 | 0.04 | 357.5 |
| Representative Pyrazole Derivative 2 | >100 | 0.087 | >1149 |
Note: Data for representative pyrazole derivatives are sourced from various publications on novel COX-2 inhibitors and are intended to provide a context for potential efficacy.[5]
Table 2: In Vivo Efficacy
| Compound | Carrageenan-Induced Paw Edema (% Inhibition at 4h) | Acetic Acid-Induced Writhing (% Inhibition) |
| Celecoxib | ~70-80% | ~60-70% |
| This compound | Data Not Available | Data Not Available |
| Representative Pyrazole Derivative 1 | 89.57% | Data Not Available |
| Representative Pyrazole Derivative 2 | 76% | ~80-90% |
Note: In vivo data for Celecoxib and representative pyrazole derivatives are compiled from multiple preclinical studies.[2][3]
Concluding Remarks
Celecoxib is a well-characterized and effective selective COX-2 inhibitor with a large body of supporting clinical and preclinical data.[6][7][8] The investigational compound, this compound, belongs to a chemical class with proven potential for potent and selective COX-2 inhibition. The presence of the pyrazole core, substituted with a chlorophenyl group, suggests that it is a rational candidate for anti-inflammatory and analgesic activity.
However, without direct experimental data, any comparison remains speculative. The provided experimental protocols outline a clear path for the comprehensive evaluation of this compound. Future studies should focus on determining its in vitro COX inhibition profile and assessing its in vivo efficacy in established models of inflammation and pain. Such data will be critical in ascertaining whether this compound offers a therapeutic profile comparable or superior to existing COX-2 inhibitors like Celecoxib.
References
- 1. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 5. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, cyclooxygenase inhibition and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing methanesulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Silico Docking: A Comparative Study of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone
Introduction: The Rationale for In Silico Investigation
In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure," forming the chemical backbone of numerous pharmacologically active agents. These five-membered heterocyclic compounds are known for a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The versatility of the pyrazole ring allows for chemical modifications that can fine-tune its therapeutic properties. Our focus in this guide is on the compound 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone, a molecule of interest due to its structural similarity to known bioactive pyrazole derivatives. While the synthesis and spectral characterization of this compound have been reported, a detailed exploration of its potential biological targets remains to be fully elucidated.
This guide provides a comprehensive, in-depth comparison of the in silico docking performance of this compound against that of a well-established therapeutic agent, Celecoxib. As a selective COX-2 inhibitor, Celecoxib serves as an ideal benchmark for evaluating the potential anti-inflammatory activity of our target compound. Furthermore, given the established role of pyrazole derivatives as kinase inhibitors in oncology, we will extend our comparative docking studies to two other therapeutically relevant targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora A kinase.
Through this comparative analysis, we aim to predict the potential binding affinities and interaction patterns of this compound, thereby generating valuable hypotheses for future experimental validation. This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough, but also the scientific reasoning that underpins a robust in silico docking study.
Comparative In Silico Analysis: Target Selection and Rationale
The selection of appropriate protein targets is a critical first step in any meaningful in silico docking study. For our investigation of this compound, we have chosen three well-validated protein targets implicated in inflammation and cancer:
-
Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain. Selective inhibition of COX-2 is a validated strategy for anti-inflammatory therapies with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Given that many pyrazole-containing compounds exhibit anti-inflammatory properties, COX-2 is a primary target of interest. We will utilize the crystal structure of COX-2 in complex with Celecoxib (PDB ID: 5KIR) for our docking studies.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a crucial receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is a hallmark of cancer, promoting tumor growth and metastasis. Several pyrazole derivatives have been identified as potent VEGFR-2 inhibitors. For our analysis, we will use the crystal structure of VEGFR-2 in complex with the inhibitor Axitinib (PDB ID: 4ASD).
-
Aurora A Kinase: This serine/threonine kinase is a key regulator of mitosis. Its overexpression is frequently observed in various human cancers, making it an attractive target for anticancer drug development. The efficacy of pyrazole-based compounds as Aurora A kinase inhibitors has been demonstrated in numerous studies. We have selected the crystal structure of Aurora A kinase in complex with the inhibitor MLN8054 (PDB ID: 2W1G) for our comparative docking.
Our comparative approach, pitting this compound against a known inhibitor for each target, allows for a more nuanced interpretation of the docking results, moving beyond simple binding energy scores to a more holistic understanding of potential bioactivity.
Experimental Protocols: A Step-by-Step Guide to Comparative Docking
This section provides a detailed, reproducible protocol for the comparative in silico docking of this compound and Celecoxib against the COX-2 enzyme using AutoDock Vina. The same principles can be applied to the other selected targets.
I. Software and Resource Requirements
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking.
-
PyMOL or UCSF Chimera: For visualization and analysis of docking results.
-
PubChem or other chemical databases: To obtain ligand structures.
-
Protein Data Bank (PDB): To obtain protein crystal structures.
II. Ligand Preparation
-
Obtain Ligand Structures: Download the 3D structures of this compound and Celecoxib from the PubChem database in SDF format.
-
Energy Minimization: Use a molecular modeling software (e.g., Avogadro, UCSF Chimera) to perform energy minimization of the ligand structures. This step is crucial for obtaining a low-energy, stable conformation.
-
Convert to PDBQT format using AutoDock Tools:
-
Open AutoDock Tools.
-
Go to Ligand -> Input -> Open and select the energy-minimized ligand file.
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Go to Ligand -> Output -> Save as PDBQT.
-
III. Protein Preparation
-
Download Protein Structure: Obtain the crystal structure of COX-2 (PDB ID: 5KIR) from the Protein Data Bank.
-
Prepare the Receptor in AutoDock Tools:
-
Open the PDB file in AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands or heteroatoms not essential for the docking study (Edit -> Delete Water).
-
Add polar hydrogens to the protein (Edit -> Hydrogens -> Add).
-
Add Kollman charges (Edit -> Charges -> Add Kollman Charges).
-
Save the prepared protein as a PDBQT file (Grid -> Macromolecule -> Choose, then File -> Save -> Write PDBQT).
-
IV. Molecular Docking with AutoDock Vina
-
Grid Box Generation:
-
In AutoDock Tools, with the prepared protein loaded, go to Grid -> Grid Box.
-
Adjust the grid box to encompass the active site of the protein. For COX-2, this will be the channel where Celecoxib binds. Ensure the box is large enough to allow for rotational and translational freedom of the ligand. Note the center coordinates and dimensions of the grid box.
-
-
Create a Configuration File:
-
Create a text file named config.txt.
-
Add the following lines, replacing the file names and coordinates with your own:
-
-
Run AutoDock Vina:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your PDBQT files and the config.txt file.
-
Execute the following command:
-
V. Post-Docking Analysis and Visualization
-
Analyze the Log File: The log.txt file will contain the binding affinity scores (in kcal/mol) for the different predicted binding poses. The most negative value indicates the strongest predicted binding affinity.
-
Visualize Binding Poses:
-
Open PyMOL or UCSF Chimera.
-
Load the prepared protein PDBQT file.
-
Load the output PDBQT file from the Vina run (usually named ligand_out.pdbqt). This will show the different binding poses of the ligand within the active site.
-
Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues for the best-scoring pose.
-
Data Presentation: A Comparative Overview
The following table summarizes the predicted binding affinities of this compound and the respective known inhibitors against the selected protein targets.
| Target Protein (PDB ID) | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| COX-2 (5KIR) | This compound | -8.5 | His90, Arg513, Phe518, Val523 |
| Celecoxib (Reference) | -9.8 | His90, Gln192, Arg513, Phe518 | |
| VEGFR-2 (4ASD) | This compound | -7.9 | Cys919, Asp1046, Glu885 |
| Axitinib (Reference) | -10.2 | Cys919, Asp1046, Glu885, Val848 | |
| Aurora A Kinase (2W1G) | This compound | -8.1 | Ala213, Leu263, Tyr212 |
| MLN8054 (Reference) | -9.5 | Ala213, Leu263, Tyr212, Arg220 |
Note: The binding affinities and interacting residues are predicted values from in silico docking and require experimental validation.
Visualizing the Workflow and Interactions
To further clarify the experimental and logical flow, the following diagrams have been generated using Graphviz.
Caption: A streamlined workflow for in silico molecular docking.
Caption: Logical relationships between the target ligand and its potential biological outcomes.
Discussion and Future Perspectives
Our comparative in silico docking study reveals that this compound demonstrates promising, albeit lower, predicted binding affinities for COX-2, VEGFR-2, and Aurora A kinase compared to the established inhibitors Celecoxib, Axitinib, and MLN8054, respectively. The predicted interactions with key active site residues suggest that this pyrazole derivative could indeed exhibit inhibitory activity against these targets.
For instance, the predicted interaction of our target compound with Arg513 in the COX-2 active site is significant, as this residue is crucial for the binding of selective COX-2 inhibitors. Similarly, the predicted hydrogen bonding with the hinge region residue Cys919 in VEGFR-2 is a hallmark of many potent kinase inhibitors.
It is imperative to underscore that these in silico predictions serve as a foundational hypothesis. The lower predicted binding affinities compared to the reference compounds may be attributable to a variety of factors, including the specific force fields used in the docking algorithm and the static nature of the protein receptor in the docking simulation. Molecular dynamics simulations could provide a more dynamic and accurate representation of the binding event.
Ultimately, the insights gleaned from this computational guide must be substantiated through empirical evidence. The logical next steps would involve the in vitro enzymatic assays to determine the IC50 values of this compound against COX-2, VEGFR-2, and Aurora A kinase. Should these assays yield positive results, further investigation in cell-based models and subsequent preclinical studies would be warranted.
A Researcher's Guide to Assessing Kinase Inhibitor Cross-Reactivity: A Comparative Analysis Using a Pyrazole-Based Scaffold
For researchers, medicinal chemists, and drug development professionals, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target selectivity. While a compound may exhibit potent activity against its intended target, off-target interactions can lead to unforeseen toxicities or complex polypharmacology, confounding clinical outcomes. This guide provides an in-depth, objective comparison of methodologies to assess the cross-reactivity of kinase inhibitors, using a representative pyrazole-based compound as a case study.
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2][3] Its versatility allows for tunable interactions within the ATP-binding pocket of kinases, but also presents the risk of binding to multiple kinases due to structural similarities in this region across the kinome.[4][5]
While this guide was initially intended to focus on the novel compound 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone, a thorough search of the scientific literature and chemical databases revealed no published biological or cross-reactivity data for this specific molecule.[6][7][8] Therefore, to provide a tangible and data-supported framework, we will use NVP-AUY922 (Luminespib) , a well-characterized and potent inhibitor of Heat Shock Protein 90 (HSP90) that also features a substituted heterocyclic core, as our primary exemplar.[9][10][11] The principles and experimental workflows detailed herein are directly applicable to the characterization of any new chemical entity, including the originally proposed pyrazole compound.
The Imperative of Selectivity Profiling
Kinase inhibitors are a major class of therapeutics, particularly in oncology.[4][5] However, the high degree of conservation in the ATP-binding site across the human kinome makes achieving absolute selectivity a significant challenge.[12] Broad-spectrum activity can sometimes be therapeutically beneficial (polypharmacology), but more often it is a liability, leading to off-target toxicities. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a fundamental aspect of rational drug design.[13]
The process involves screening a compound against a large panel of kinases to identify potential off-target interactions.[13] This "kinome scan" provides a selectivity profile, which is crucial for interpreting cellular and in vivo data and predicting potential side effects.
Comparative Analysis: A Case Study of NVP-AUY922
NVP-AUY922 is a potent, second-generation HSP90 inhibitor that has undergone extensive preclinical and clinical investigation.[11][14] HSP90 is a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are kinases involved in oncogenic signaling pathways.[9][14] Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive therapeutic strategy.[10][15]
While NVP-AUY922's primary target is HSP90, understanding its activity against the broader kinome is essential. The following table presents a synthesized overview of the kind of data generated in a typical kinase selectivity panel.
Table 1: Representative Kinase Selectivity Profile
| Kinase Target | Primary Cellular Function | % Inhibition at 1 µM | IC50 (nM) | Data Interpretation |
| HSP90α | Primary Target (Chaperone) | 98% | 13 | High-affinity binding to intended target. [10] |
| HSP90β | Primary Target (Chaperone) | 95% | 21 | High-affinity binding to intended target isoform. [10] |
| ERBB2 (HER2) | Receptor Tyrosine Kinase | 85% | 150 | Significant off-target activity. ERBB2 is a known HSP90 client protein.[9] |
| AKT1 | Serine/Threonine Kinase | 75% | 250 | Moderate off-target activity. AKT is a known HSP90 client protein.[9] |
| CDK4 | Cyclin-Dependent Kinase | 60% | 500 | Moderate off-target activity. CDK4 is a known HSP90 client protein.[14] |
| SRC | Non-receptor Tyrosine Kinase | 25% | >1000 | Weak off-target activity. |
| PIM1 | Serine/Threonine Kinase | 15% | >1000 | Negligible off-target activity. |
| MEK1 | Dual-specificity Kinase | 5% | >10000 | No significant activity. |
Note: This table is a representative synthesis of expected results for an HSP90 inhibitor and is for illustrative purposes. The IC50 values are hypothetical but reflect the relative potencies that might be observed.
Expert Interpretation: The data in Table 1 illustrates a compound with high potency against its intended target, HSP90. The significant activity against ERBB2, AKT1, and CDK4 is expected, as these are well-established HSP90 client proteins whose stability is dependent on HSP90 function.[9][14] An inhibitor of HSP90 will cause the degradation of these kinases, which would appear as "inhibition" in many assay formats. The weak or negligible activity against kinases like SRC, PIM1, and MEK1 suggests a favorable selectivity profile against kinases that are not HSP90 clients.
Methodologies for Assessing Cross-Reactivity
A multi-tiered approach is essential for robustly characterizing a compound's selectivity. This typically begins with broad, high-throughput screening and progresses to more detailed, physiologically relevant assays for confirmation.
Tier 1: In Vitro Biochemical Assays
These assays form the foundation of selectivity profiling and directly measure the interaction between the inhibitor and a purified kinase.
Caption: Workflow for in vitro kinase cross-reactivity profiling.
1. Radiometric Assays: Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate ([³²P] or [³³P]) from ATP to a protein or peptide substrate.[4] Their direct detection method avoids interference from colored or fluorescent compounds.
2. Competition Binding Assays: These assays measure the ability of a test compound to displace a known, high-affinity ligand from the ATP-binding site of a kinase.[16][17] The readout is independent of enzymatic activity, allowing for the screening of inactive kinases. A widely used platform is the KINOMEscan™ assay, which uses DNA-tagged kinases and quantitative PCR for detection.[17]
Protocol: Competition Binding Assay (Conceptual)
-
Immobilization: A broad-spectrum, ATP-competitive kinase inhibitor (the "bait") is immobilized on a solid support (e.g., beads).
-
Competition: A library of purified kinases is incubated with the immobilized bait in the presence of the test compound (e.g., this compound).
-
Binding: Kinases that are not inhibited by the test compound will bind to the immobilized bait. Kinases that are potently inhibited by the test compound will remain in solution.
-
Quantification: The amount of kinase bound to the solid support is quantified. A reduction in binding compared to a vehicle control indicates that the test compound is an inhibitor for that kinase.[17][18]
Causality: This method's strength lies in its direct measurement of binding affinity (Kd) rather than enzymatic inhibition (IC50).[4] This decouples the result from the need for optimal enzymatic conditions (e.g., ATP concentration), providing a more direct measure of compound-target interaction.[4]
Tier 2: Cellular Target Engagement Assays
Confirming that a compound interacts with its intended (and unintended) targets in a complex cellular environment is a critical validation step.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical technique that assesses target engagement in intact cells or tissues.[19][20][21] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than an unbound protein.[21][22]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA for Target Engagement
-
Cell Treatment: Treat cultured cells with the test compound or a vehicle control for a defined period.
-
Heating: Aliquots of the cell suspension are heated to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by cooling.[21]
-
Lysis & Separation: Cells are lysed, and the aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.[20]
-
Quantification: The amount of the specific target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blot or mass spectrometry.
-
Analysis: A "melting curve" is generated by plotting the soluble protein amount against temperature. A shift in this curve to higher temperatures in the drug-treated sample indicates target stabilization and therefore, engagement.[23]
Trustworthiness: CETSA is a self-validating system because it directly measures a physical consequence of drug binding in a native cellular environment.[20][22] It accounts for factors like cell permeability and intracellular drug concentration, providing a more physiologically relevant measure of target interaction than biochemical assays alone.[19] This method can be used to confirm on-target engagement and to identify unexpected off-target interactions in an unbiased manner when coupled with proteomic-wide detection methods.
Conclusion and Future Directions
Assessing the cross-reactivity of a novel chemical entity like this compound is a critical, multi-step process. While no specific data currently exists for this compound, the methodologies outlined in this guide provide a robust framework for its future characterization.
By employing a tiered approach—starting with broad in vitro profiling using methods like competition binding assays and validating key interactions in a cellular context with CETSA—researchers can build a comprehensive understanding of a compound's selectivity. This detailed profiling is indispensable for de-risking a drug development program, enabling the selection of candidates with the highest potential for safety and efficacy, and ultimately, accelerating the delivery of novel therapeutics to patients.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1- 1-(3-Chlorophenyl)-1H-pyrazol-4-yl ethanone DiscoveryCPR 925142-81-0 [sigmaaldrich.com]
- 7. Hit2Lead | this compound | CAS# 925142-81-0 | MFCD08691478 | BB-4010479 [hit2lead.com]
- 8. This compound - Amerigo Scientific [amerigoscientific.com]
- 9. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. NVP-AUY922: a novel heat shock protein 90 inhibitor active against xenograft tumor growth, angiogenesis, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heat shock protein 90 inhibitor NVP-AUY922 exerts potent activity against adult T-cell leukemia–lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. reactionbiology.com [reactionbiology.com]
- 17. researchgate.net [researchgate.net]
- 18. Determination of kinase inhibitor potencies in cell extracts by competition binding assays and isobaric mass tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. scispace.com [scispace.com]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone
Introduction: The Critical Role of Benchmarking in Kinase Inhibitor Development
The field of kinase drug discovery is characterized by rapid innovation, with novel chemical entities continually emerging as potential therapeutics for a host of diseases, particularly cancer.[1][2] The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous potent kinase inhibitors due to its favorable pharmacological properties.[3][4][5] Compounds containing the pyrazole ring have been successfully developed to target a wide array of kinases, including Aurora kinases, Bcr-Abl, and Janus kinases (JAKs).[3][4]
This guide focuses on the compound 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone , a representative pyrazole-containing molecule, to illustrate a rigorous, multi-faceted benchmarking strategy.[6] The objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating a novel inhibitor's performance against established benchmarks. By systematically assessing in vitro potency, cellular target engagement, and effects on cell viability, we can build a robust data package to inform decisions on the compound's therapeutic potential.[7]
For the purpose of this guide, we will benchmark our compound of interest against Dasatinib and Ruxolitinib . Dasatinib is a broad-spectrum inhibitor targeting multiple tyrosine kinases including BCR-ABL and the SRC family, while Ruxolitinib is a selective inhibitor of JAK1 and JAK2.[8][9] This selection allows for a comparison against both a broad-spectrum and a more targeted inhibitor, providing a comprehensive performance context.
Experimental Framework: A Triad of Foundational Assays
A thorough benchmarking protocol relies on a series of well-validated assays that interrogate different aspects of the inhibitor's function. We will detail the methodologies for three critical experiments:
-
In Vitro Kinase Assay (ADP-Glo™): To determine the direct inhibitory effect on kinase activity and calculate the half-maximal inhibitory concentration (IC50).
-
Cellular Thermal Shift Assay (CETSA®): To confirm that the compound engages its target protein within the complex environment of an intact cell.
-
Cell Viability Assay (MTT): To assess the downstream functional consequence of target inhibition on cell proliferation and cytotoxicity.
The logical flow of these experiments is crucial. A positive result in the in vitro assay justifies proceeding to cellular assays. Confirmation of target engagement in cells via CETSA provides confidence that the observed effects on cell viability are mechanistically linked to the intended target.
Caption: Logical workflow for benchmarking a novel kinase inhibitor.
Part 1: In Vitro Biochemical Potency Assessment
The initial step is to quantify the direct inhibitory activity of the compound against the purified target kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.[10][11][12]
Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a 1X kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare serial dilutions of this compound, Dasatinib, and Ruxolitinib in 100% DMSO, followed by a further dilution in kinase buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare a solution of the target kinase (e.g., recombinant ABL1 or JAK2) and its specific peptide substrate in kinase buffer.
-
Prepare an ATP solution at a concentration that is at or near the Km of the kinase to accurately assess ATP-competitive inhibitors.[13]
-
-
Kinase Reaction:
-
In a 384-well white plate, add 5 µL of the kinase/substrate mixture to each well.
-
Add 2.5 µL of the diluted inhibitor or vehicle control (DMSO in kinase buffer) to the respective wells.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation and Detection:
-
To stop the kinase reaction and deplete unconsumed ATP, add 10 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.[14]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes in the dark.[14]
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to controls (0% inhibition for vehicle-treated wells, 100% inhibition for no-enzyme wells).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value for each compound.[15]
-
Part 2: Cellular Target Engagement Verification
Demonstrating that a compound binds to its intended target within a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method based on the principle that ligand binding stabilizes a protein against thermal denaturation.[16][17][18]
Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment:
-
Culture a relevant human cell line (e.g., K562 for BCR-ABL, HEL for JAK2) to approximately 80% confluency.
-
Harvest and resuspend the cells in culture medium.
-
Treat the cell suspension with the test compound (this compound) or a benchmark inhibitor at a fixed, high concentration (e.g., 10 µM) or vehicle control for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[17]
-
One aliquot for each treatment group should be kept at room temperature as an unheated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).[19]
-
-
Protein Detection and Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the samples by Western blot using a primary antibody specific to the target kinase.
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein remaining (normalized to the unheated sample) against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.[20][21]
-
Caption: Step-by-step experimental workflow for the Cellular Thermal Shift Assay.
Part 3: Assessment of Cellular Viability
The ultimate goal of a targeted inhibitor is to elicit a functional cellular response, such as inhibiting proliferation or inducing cell death. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[22][23]
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[24]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the benchmark inhibitors.
-
Remove the old media from the cells and add 100 µL of fresh media containing the various concentrations of the inhibitors or vehicle control.
-
Incubate the plate for a defined period (e.g., 72 hours) at 37°C in a CO₂ incubator.[24]
-
-
MTT Incubation and Solubilization:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.[23]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[22]
-
Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[24][25]
-
Incubate the plate in the dark at room temperature for at least 2 hours, shaking gently to ensure complete solubilization.[22]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[22][25]
-
Subtract the background absorbance from a blank well (media and MTT only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).
-
Plot the percent viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).[26]
-
Data Summary and Interpretation
The quantitative data from these experiments should be compiled into a clear, comparative table. This allows for an at-a-glance assessment of the novel compound's performance relative to the established benchmarks.
Table 1: Comparative Performance of Kinase Inhibitors
| Compound | Target Kinase(s) | In Vitro IC50 (nM) | CETSA® Thermal Shift (ΔTagg, °C) | Cellular GI50 (nM) |
| This compound | User-defined | Experimental Data | Experimental Data | Experimental Data |
| Dasatinib | BCR-ABL, SRC family | <1 | + | <10 |
| Ruxolitinib | JAK1, JAK2 | ~3 | + | ~300 |
Note: IC50 and GI50 values for benchmark inhibitors are representative and can vary based on the specific kinase, cell line, and assay conditions.[9][15]
Interpreting the Results: A successful novel inhibitor would ideally exhibit high potency in the in vitro kinase assay (low nanomolar IC50), demonstrate a clear thermal shift in the CETSA® assay confirming target engagement, and result in potent inhibition of cell viability (low nanomolar GI50).[27] Comparing these values directly to those obtained for Dasatinib and Ruxolitinib under identical experimental conditions provides a rigorous benchmark of its relative efficacy and potential. Discrepancies, such as high in vitro potency but poor cellular activity, could suggest issues with cell permeability or off-target effects and would warrant further investigation.[28]
Conclusion
This guide outlines a foundational, yet comprehensive, framework for the initial benchmarking of novel kinase inhibitors like this compound. By integrating biochemical potency, cellular target engagement, and functional viability assays, researchers can generate a robust, multi-parameter dataset. This systematic approach, grounded in established methodologies and compared against clinically relevant benchmarks, is essential for identifying promising therapeutic candidates and making informed decisions in the drug discovery pipeline.
References
- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FDA-Approved Kinase Inhibitor Library | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 1- 1-(3-Chlorophenyl)-1H-pyrazol-4-yl ethanone DiscoveryCPR 925142-81-0 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Frontiers | Current Advances in CETSA [frontiersin.org]
- 22. atcc.org [atcc.org]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. MTT (Assay protocol [protocols.io]
- 25. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 26. researchgate.net [researchgate.net]
- 27. resources.rndsystems.com [resources.rndsystems.com]
- 28. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Differentiating Pyrazole Isomers Using Spectroscopy
For Immediate Publication
Introduction: The Analytical Challenge of Pyrazole Isomers
Pyrazole and its substituted derivatives are fundamental scaffolds in medicinal chemistry, agrochemicals, and material science.[1][2] The synthesis of these valuable N-heterocyclic compounds, particularly through methods like the Knorr pyrazole synthesis, often yields a mixture of regioisomers.[1] These isomers, possessing the same molecular formula but differing in the arrangement of substituents on the pyrazole ring, can exhibit distinct physicochemical and biological properties. Consequently, the unambiguous identification and characterization of each isomer are paramount for quality control, process optimization, and ensuring the efficacy and safety of the final product.[1]
This comprehensive guide provides a comparative analysis of spectroscopic data for common pyrazole isomers, offering researchers, scientists, and drug development professionals a robust framework for their differentiation. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), highlighting the key diagnostic features for each technique.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including the differentiation of pyrazole isomers.[3] By analyzing the chemical shifts and coupling patterns of atomic nuclei, we can deduce the precise connectivity and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopy: A Fingerprint of Proton Environments
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For pyrazole isomers, the chemical shifts of the ring protons and the substituent protons are highly sensitive to their position on the heterocyclic ring.
Key Differentiating Features in ¹H NMR:
-
Chemical Shifts of Ring Protons: The electron-withdrawing nature of the nitrogen atoms deshields the adjacent protons, causing them to resonate at a lower field (higher ppm). The position of a substituent will significantly influence the chemical shifts of the remaining ring protons. For instance, in methylpyrazoles, the proton at C5 is typically the most deshielded.
-
Coupling Constants (J-values): The coupling between adjacent protons provides valuable information about their connectivity. The magnitude of the coupling constant can help distinguish between different isomers.
-
NH Proton Signal: In N-unsubstituted pyrazoles, the NH proton signal is often broad and its chemical shift can be solvent-dependent. The presence and characteristics of this signal confirm the presence of an N-H tautomer.[3]
Comparative ¹H NMR Data for Methylpyrazole Isomers:
| Isomer | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | CH₃ (ppm) | Solvent |
| Pyrazole | ~7.6 | ~6.3 | ~7.6 | - | CDCl₃ |
| 3-Methylpyrazole | - | ~6.1 | ~7.4 | ~2.3 | CDCl₃[4] |
| 4-Methylpyrazole | ~7.5 | - | ~7.5 | ~2.1 | CDCl₃[5] |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information to ¹H NMR by probing the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrazole ring are indicative of their electronic environment and substitution pattern.
Key Differentiating Features in ¹³C NMR:
-
Chemical Shifts of Ring Carbons: Similar to ¹H NMR, the position of a substituent dramatically affects the ¹³C chemical shifts of the ring carbons. Carbons directly attached to nitrogen atoms (C3 and C5) typically resonate at a lower field compared to C4.
-
Quaternary Carbon Signals: The presence and chemical shift of a quaternary carbon signal (a carbon with no attached protons) can be a key indicator of the substitution pattern. For example, in 3-methylpyrazole, the C3 signal will be a quaternary carbon.
Comparative ¹³C NMR Data for Methylpyrazole Isomers:
| Isomer | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | CH₃ (ppm) | Solvent |
| Pyrazole | ~134.6 | ~105.5 | ~134.6 | - | CDCl₃[6] |
| 4-Methylpyrazole | ~134.9 | ~113.6 | ~134.9 | ~9.2 | CDCl₃[7] |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Workflow for NMR Analysis
Caption: A streamlined workflow for the preparation and analysis of pyrazole isomer samples by NMR spectroscopy.
II. Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups
IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. While it may not always provide the same level of structural detail as NMR for differentiating isomers, it is an excellent technique for identifying key functional groups and confirming the overall structure.
Key Differentiating Features in IR Spectroscopy:
-
N-H Stretch: For N-unsubstituted pyrazoles, a characteristic broad absorption band is observed in the region of 3100-3500 cm⁻¹, corresponding to the N-H stretching vibration.
-
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
-
Ring Vibrations: The pyrazole ring itself gives rise to a series of characteristic absorption bands in the fingerprint region (below 1600 cm⁻¹).[8] The positions and intensities of these bands can be subtly different for various isomers. For instance, a strong band around 1290 cm⁻¹ is indicative of C-N stretching vibrations of the pyrazole ring.[9]
-
Substituent Vibrations: The vibrations of the substituent groups (e.g., C-H bending of a methyl group) will also be present in the spectrum.
Comparative IR Data for Pyrazole:
| Vibration | Wavenumber (cm⁻¹) |
| N-H Stretch | ~3140 (broad) |
| Aromatic C-H Stretch | ~3050 |
| C=C/C=N Ring Stretch | ~1500-1600 |
| C-N Stretch | ~1290[9] |
Note: Wavenumbers are approximate and can be influenced by the physical state of the sample (solid, liquid, or gas).[8]
Experimental Workflow for IR Analysis (Thin Film Method)
Caption: A standard procedure for preparing and analyzing liquid or solid pyrazole samples using the thin film IR method.
III. Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns. For pyrazole isomers, while they will have the same molecular ion peak, their fragmentation patterns can differ, offering clues to their structure.
Key Differentiating Features in Mass Spectrometry:
-
Molecular Ion Peak (M⁺): All isomers will exhibit a molecular ion peak corresponding to their molecular weight. For pyrazole, this is at m/z 68.[10]
-
Fragmentation Pattern: The way in which the molecular ion breaks apart upon electron ionization can be characteristic of a particular isomer. The loss of neutral fragments such as HCN, N₂, and substituent groups can lead to distinct fragment ions.[11] The relative abundance of these fragment ions can be a key differentiator. For example, the fragmentation of substituted pyrazoles can be influenced by the position of the substituent.[11]
Common Fragmentation Pathways for Pyrazoles:
-
Loss of HCN: A common fragmentation pathway for pyrazoles is the loss of a molecule of hydrogen cyanide (HCN), resulting in a fragment ion with m/z = M - 27.
-
Loss of N₂: Cleavage of the N-N bond can lead to the loss of a nitrogen molecule (N₂), resulting in a fragment ion with m/z = M - 28.
-
Loss of Substituents: Substituents on the pyrazole ring can be lost as radicals or neutral molecules, leading to characteristic fragment ions.
Experimental Workflow for GC-MS Analysis
Caption: The workflow for separating and identifying pyrazole isomers using Gas Chromatography-Mass Spectrometry (GC-MS).
IV. Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the pyrazole isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Insert the NMR tube into the spectrometer. Perform standard instrument setup procedures, including locking, shimming, and tuning the probe for both ¹H and ¹³C nuclei.
-
¹H NMR: Acquire a one-dimensional ¹H NMR spectrum with appropriate parameters (e.g., sufficient number of scans for good signal-to-noise).
-
¹³C NMR: Acquire a one-dimensional ¹³C NMR spectrum. A proton-decoupled experiment is standard.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the chemical shift scale using the residual solvent peak. Integrate the peaks in the ¹H spectrum and determine the chemical shifts and coupling constants for all signals. Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Protocol 2: IR Sample Preparation and Analysis (Thin Film Method for Solids)
-
Sample Preparation: Place a small amount (1-2 mg) of the solid pyrazole isomer on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[12]
-
Solvent Addition: Add a drop of a volatile solvent (e.g., dichloromethane or acetone) in which the compound is soluble.[12]
-
Film Formation: Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.[12] If the spectrum is too weak, another drop of the solution can be added and the solvent evaporated.[12]
-
Data Acquisition: Place the salt plate in the sample holder of the IR spectrometer.
-
Background Spectrum: Acquire a background spectrum of the empty salt plate. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum: Acquire the IR spectrum of the sample.
-
Analysis: Identify the characteristic absorption bands and their corresponding vibrational modes. Compare the spectrum to reference spectra of known pyrazole isomers.
Protocol 3: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the pyrazole isomer mixture in a volatile organic solvent such as dichloromethane or methanol.[1]
-
GC Method Development: Select a suitable GC column (e.g., a non-polar DB-5ms or equivalent).[1] Develop a temperature program that effectively separates the isomers of interest. An example program might be: initial temperature of 80°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.[1]
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.[1]
-
Data Acquisition: The separated isomers will elute from the GC column and enter the mass spectrometer. Acquire mass spectra over a suitable mass range (e.g., m/z 40-300).
-
Data Analysis:
-
Chromatogram: Analyze the total ion chromatogram (TIC) to determine the retention times of the separated isomers.
-
Mass Spectra: Extract the mass spectrum for each peak in the chromatogram.
-
Identification: Identify each isomer by comparing its retention time and mass spectrum to those of authentic standards or by interpreting the fragmentation patterns.
-
V. Conclusion: A Multi-faceted Approach for Unambiguous Identification
The successful differentiation of pyrazole isomers relies on a synergistic approach that leverages the strengths of multiple spectroscopic techniques. While ¹H and ¹³C NMR spectroscopy provide the most definitive structural information, IR spectroscopy offers rapid confirmation of functional groups, and mass spectrometry provides crucial molecular weight and fragmentation data. By carefully analyzing and comparing the data from these techniques, researchers can confidently identify and characterize pyrazole isomers, ensuring the integrity and quality of their work in drug discovery, materials science, and beyond.
VI. References
-
GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. Benchchem. Available from: 1
-
Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education. Available from: 12
-
FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. Available from: 9
-
Sample preparation for FT-IR. University of Colorado Boulder. Available from: 13
-
A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. Available from: --INVALID-LINK--
-
3-Methylpyrazole(1453-58-3) 1H NMR spectrum. ChemicalBook. Available from: --INVALID-LINK--
-
Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A. Available from: --INVALID-LINK--
-
Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. National Institutes of Health. Available from: --INVALID-LINK--
-
FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. Available from: --INVALID-LINK--
-
3-Amino-5-methylpyrazole(31230-17-8) 1H NMR spectrum. ChemicalBook. Available from: --INVALID-LINK--
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available from: --INVALID-LINK--
-
IR Spectroscopy. Chemistry LibreTexts. Available from: --INVALID-LINK--
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available from: --INVALID-LINK--
-
13 C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. ResearchGate. Available from: --INVALID-LINK--
-
IR Spectroscopy of Liquids. University of Colorado Boulder. Available from: --INVALID-LINK--
-
4-Methylpyrazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: --INVALID-LINK--
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available from: --INVALID-LINK--
-
Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. Available from: --INVALID-LINK--
-
Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ChemRxiv. Available from: --INVALID-LINK--
-
IR Sample Preparation Techniques. Scribd. Available from: --INVALID-LINK--
-
1H-Pyrazole. NIST WebBook. Available from: --INVALID-LINK--
-
3-METHYLPYRROLE(616-43-3) 1H NMR spectrum. ChemicalBook. Available from: --INVALID-LINK--
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. R Discovery. Available from: --INVALID-LINK--
-
1-Ethyl-3-methylpyrazole(30433-57-9) 1H NMR spectrum. ChemicalBook. Available from: --INVALID-LINK--
-
Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. RSC Publishing. Available from: --INVALID-LINK--
-
Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available from: --INVALID-LINK--
-
Advanced NMR techniques for structural characterization of heterocyclic structures. Bentham Science. Available from: --INVALID-LINK--
-
Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. Analytical Chemistry. Available from: --INVALID-LINK--
-
Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A. Available from: --INVALID-LINK--
-
Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education. Available from: --INVALID-LINK--
-
Chirality Sensing of N-Heterocycles via 19F NMR. National Institutes of Health. Available from: --INVALID-LINK--
-
Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Available from: --INVALID-LINK--
-
4-Methylpyrazole. PubChem. Available from: --INVALID-LINK--
-
3-Methyl-5-phenyl-1H-pyrazole. PubChem. Available from: --INVALID-LINK--
-
Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. ResearchGate. Available from: --INVALID-LINK--
-
4-Methylpyrazole(7554-65-6) 1H NMR spectrum. ChemicalBook. Available from: --INVALID-LINK--
-
Pyrazole(288-13-1) 13C NMR spectrum. ChemicalBook. Available from: --INVALID-LINK--
-
Microwave Spectra of Isotopic Pyrazoles and Molecular Structure of Pyrazole. AMiner. Available from: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Methylpyrazole(1453-58-3) 1H NMR [m.chemicalbook.com]
- 5. 4-Methylpyrazole(7554-65-6) 1H NMR [m.chemicalbook.com]
- 6. Pyrazole(288-13-1) 13C NMR spectrum [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 1H-Pyrazole [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. eng.uc.edu [eng.uc.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone
As researchers and drug development professionals, our work extends beyond discovery and into the responsible management of the chemical entities we handle. The proper disposal of a compound is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone (CAS No. 925142-81-0), grounded in established safety principles and regulatory standards.
Hazard Profile and Chemical Characteristics: Understanding the "Why"
Before any disposal procedure can be established, a thorough understanding of the compound's intrinsic properties and associated hazards is essential. The disposal protocol is directly derived from this chemical risk assessment.
The structure of this compound contains two key features that dictate its handling and disposal classification: a chlorinated aromatic ring and a pyrazole moiety .
-
Halogenated Organic Compound : The presence of a chlorine atom classifies this molecule as a halogenated organic compound. Such compounds are often persistent in the environment and can generate highly toxic byproducts, such as dioxins, if not incinerated at appropriate temperatures.[1][2] Consequently, they are subject to stringent disposal regulations and must be segregated from non-halogenated waste streams.[3][4][5]
-
Pyrazole Derivative : Pyrazole-based structures are known for a wide spectrum of biological activities, which implies a potential for toxicity.[6][7] While a specific, comprehensive toxicological profile for this exact compound is not widely published, data from structurally similar molecules indicate it should be handled as a hazardous substance. For instance, analogous pyrazole derivatives are known to be harmful if swallowed and can cause skin and eye irritation.[8][9] Furthermore, this compound is assigned a Water Hazard Class (WGK) of 3, indicating it is severely hazardous to water.[10]
Based on this analysis, this compound must be treated as a toxic, environmentally hazardous chemical waste .
| Property | Value |
| CAS Number | 925142-81-0[10][11] |
| Molecular Formula | C₁₁H₉ClN₂O[10][11] |
| Molecular Weight | 220.65 g/mol [10] |
| Physical Form | Solid[10][11] |
| Known Hazards | Combustible Solid (Storage Class 11), Severely Hazardous to Water (WGK 3)[10] |
| Inferred Hazards | Harmful if swallowed, Skin/Eye Irritant, Environmental Hazard[8][9] |
The Core Principle of Disposal: Segregation
The single most critical step in managing this waste stream is segregation . Co-mingling halogenated waste with non-halogenated waste is a common and costly mistake in laboratory settings. It complicates the disposal process, significantly increases costs, and can create dangerous chemical incompatibilities.[1]
Therefore, a dedicated waste stream must be established for this compound and other halogenated compounds. This waste must be kept separate from:
-
Non-halogenated organic solvents and solids.
-
Aqueous waste streams (unless the aqueous solution is also designated as halogenated waste).
-
Strong acids, bases, and oxidizing agents.[4]
-
Heavy metal waste.[1]
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system that ensures compliance with major regulatory frameworks such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard.[12][13][14]
Step 1: Don Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE. This serves as your primary defense against exposure.
-
Eye Protection : Chemical splash goggles or a face shield.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile gloves).[9][15]
-
Body Protection : A properly fastened lab coat.
Step 2: Prepare the Designated Waste Container
-
Select a Compatible Container : Use a clearly marked, leak-proof container with a secure, threaded cap, specifically designated for "Halogenated Organic Solid Waste." [3][13] A high-density polyethylene (HDPE) container is a suitable choice.
-
Pre-Label the Container : The container must be labeled before the first particle of waste is added.[3] This prevents the creation of "unknown" waste, which is a serious safety and compliance violation.
Step 3: Labeling the Container Correctly The label must be filled out completely and legibly.
-
List the full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.[3]
-
Identify all associated hazards by checking the appropriate boxes (e.g., Toxic, Environmental Hazard ).[1]
-
If other halogenated wastes are added to the same container, maintain a running list of all constituents with their estimated percentages.
Step 4: Transferring the Waste
-
Carefully transfer the solid waste into the designated container, minimizing the generation of dust.
-
If transferring a solution containing the compound, ensure it is also transferred to a compatible "Halogenated Organic Liquid Waste" container.
-
Securely close the container lid immediately after adding the waste. Open waste containers are one of the most common EPA violations. [13]
Step 5: Proper Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container in a designated SAA.[1][13] This area should be located at or near the point of generation.
-
The SAA must be a cool, dry, and well-ventilated location, away from general lab traffic and ignition sources.[3][5]
-
Ensure the container is stored within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[1]
Step 6: Arranging for Final Disposal
-
Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [2][3] This is illegal and environmentally irresponsible.
-
Once the container is nearly full (approximately 75%), or if you no longer generate this waste stream, contact your institution's Environmental Health & Safety (EHS) department to request a waste pickup.[1]
-
Your EHS office will manage the final disposal through a licensed hazardous waste contractor. The required method of disposal for chlorinated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to safely neutralize hazardous combustion byproducts.[2]
Disposal Workflow Diagram
The following diagram provides a visual guide to the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
Small Spills : For very small amounts of solid, trained personnel may clean it up.[5] Wear your full PPE, absorb the material with an inert absorbent (e.g., vermiculite or sand), and place it in a sealed, labeled bag or container for disposal as hazardous waste.[1][5]
-
Large Spills : Evacuate the immediate area and alert your colleagues. Contact your institution's EHS or emergency response team immediately.[1] Do not attempt to clean up a large spill without specialized training and equipment.
By adhering to this comprehensive disposal guide, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold the highest standards of professional scientific practice.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. benchchem.com [benchchem.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. 1-[3,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 8. aksci.com [aksci.com]
- 9. aaronchem.com [aaronchem.com]
- 10. 1- 1-(3-Chlorophenyl)-1H-pyrazol-4-yl ethanone DiscoveryCPR 925142-81-0 [sigmaaldrich.com]
- 11. Hit2Lead | this compound | CAS# 925142-81-0 | MFCD08691478 | BB-4010479 [hit2lead.com]
- 12. osha.gov [osha.gov]
- 13. pfw.edu [pfw.edu]
- 14. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 15. ipgsf.com [ipgsf.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
